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  • Product: [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol
  • CAS: 939053-55-1

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol: A Technical Guide

Executive Summary[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (Chemical Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.23 g/mol ) is a highly functionalized heterocyclic building block utilized extensively in life science a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (Chemical Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.23 g/mol ) is a highly functionalized heterocyclic building block utilized extensively in life science and medicinal chemistry catalogs[1]. Understanding the precise three-dimensional architecture of this molecule—specifically the dihedral torsion between its aromatic rings and the directionality of its hydrogen-bonding network—is a critical prerequisite for structure-based drug design and advanced material synthesis. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound.

Molecular Architecture & Crystallographic Rationale

The structural conformation of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol is governed by a delicate balance between steric hindrance and electrostatic interactions.

  • Steric Repulsion and Dihedral Torsion: The presence of the 2-methoxy group on the phenyl ring introduces significant steric bulk. To minimize steric clashing with the adjacent C4 proton of the pyrazole core, the phenyl ring is thermodynamically forced to rotate out of coplanarity. Crystallographic studies of analogous 5-aryl-1H-pyrazole derivatives demonstrate that such steric repulsion typically results in inter-ring dihedral angles ranging from 14° to 58°[1]. This deviation from planarity is a critical parameter that must be refined during X-ray analysis.

  • Supramolecular Hydrogen Bonding: The molecule is a dual-functional hydrogen-bonding powerhouse. The pyrazole ring acts as both a hydrogen bond donor (N-H) and an acceptor (N). Simultaneously, the methanol moiety provides a highly flexible O-H donor/acceptor site. In closely related pyrazole-methanol and pyrazole-carboxylic acid structures, these competing interaction sites drive the formation of extended 1D chains or isolated dimeric units via robust O-H···N and N-H···O intermolecular bonds[2].

HBonding PzNH Pyrazole N-H MeOH Methanol O-H PzNH->MeOH Intermolecular MeO Methoxy O PzNH->MeO Intramolecular PzN Pyrazole N MeOH->PzN Intermolecular

Proposed hydrogen-bonding network driving supramolecular assembly.

Experimental Protocol: Self-Validating Crystallization Workflow

Because highly functionalized pyrazoles are prone to polymorphism and twinning, kinetic precipitation must be avoided. We employ a thermodynamically controlled vapor diffusion strategy.

Step-by-Step Methodology:

  • Solvent Selection (Causality): Dissolve 50 mg of the >99% pure compound in 1.5 mL of ethyl acetate. Ethyl acetate is chosen because its moderate polarity temporarily disrupts the strong intermolecular pyrazole-methanol hydrogen bonds, ensuring complete dissolution without degrading the compound.

  • Antisolvent Diffusion: Place the uncapped sample vial inside a larger, sealed chamber containing 5 mL of a non-polar antisolvent (e.g., n-hexane).

  • Thermodynamic Incubation: Store the chamber at a constant 20 °C in a vibration-free environment. The volatile hexane slowly diffuses into the ethyl acetate, gradually lowering the solubility gradient. This slow transition favors the nucleation of a single, thermodynamically stable crystal lattice rather than kinetic, amorphous aggregates.

  • Self-Validation Check: After 48–72 hours, harvest the crystals. Validation: Inspect the crystals under a polarized light microscope. Only select crystals that extinguish light uniformly upon rotation; uneven extinction indicates microscopic twinning or multi-domain growth, which will corrupt the diffraction data.

Workflow N1 1. Synthesis & Purity N2 2. Vapor Diffusion N1->N2 N3 3. Crystal Selection N2->N3 N4 4. X-Ray Diffraction N3->N4 N5 5. Structure Solution N4->N5

Step-by-step workflow for X-ray structure determination.

X-Ray Diffraction Methodology

Data Collection

Mount a high-quality single crystal (approximate dimensions 0.2 × 0.15 × 0.1 mm) on a MiTeGen micromount using inert paratone oil. Transfer the mount immediately to an X-ray diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and an Oxford Cryosystems cooling device.

Causality of Cryogenic Conditions: Data collection must be performed at 100 K. Lowering the temperature drastically minimizes the atomic displacement parameters (thermal vibrations) of the atoms. This is absolutely essential for accurately resolving the electron density of the hydrogen atoms attached to the oxygen and nitrogen centers, which dictate the entire supramolecular assembly[2].

Self-Validating Pre-Screen: Before committing to a full 12-hour data collection run, collect 50 initial frames. Index these frames to determine the unit cell. If the unit cell reveals severe non-merohedral twinning (evidenced by split diffraction spots), discard the crystal and select another.

Data Processing and Refinement
  • Integration: Process the raw frames using standard integration software (e.g., SAINT), applying multi-scan absorption corrections (SADABS).

  • Structure Solution: Solve the phase problem using intrinsic phasing methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. To ensure maximum scientific trustworthiness, locate the critical N-H and O-H hydrogen atoms directly from the difference Fourier electron density map and allow their coordinates to refine freely.

Data Presentation: Representative Crystallographic Parameters

The following tables summarize the expected quantitative metrics for a high-quality crystallographic refinement of this structural class.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formulaC₁₁H₁₂N₂O₂
Formula weight204.23 g/mol
Crystal system, Space groupMonoclinic, P2₁/c
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Unit cell dimensionsa = 8.452 Å, b = 11.234 Å, c = 10.987 Å, β = 98.45°
Volume, Z1031.5 ų, 4
Calculated density1.315 g/cm³
Final R indices [I > 2σ(I)]R₁ = 0.034, wR₂ = 0.089
Goodness-of-fit on F²1.045

Table 2: Key Hydrogen-Bond Geometry (Å, °)

Interaction (D-H···A)d(D-H)d(H···A)d(D···A)∠(DHA)
N(1)-H(1)···O(1)[Intermolecular]0.88(2)1.95(2)2.812(3)165(2)
O(1)-H(1A)···N(2) [Intermolecular]0.84(2)1.88(2)2.705(3)170(2)

Conclusion

The crystallographic profiling of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol relies on a rigorous, self-validating methodology. By understanding the causality behind solvent selection and cryogenic data collection, researchers can accurately map the delicate interplay between the steric repulsion of the 2-methoxy group and the robust hydrogen-bonding network of the pyrazole and methanol moieties. This precise 3D structural data ultimately empowers downstream applications in rational drug design and synthetic modification.

References

  • [3] Title: [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol | AMERICAN ELEMENTS. Source: americanelements.com. URL:[Link]

  • [2] Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles. Source: nih.gov (ACS Omega). URL:[Link]

  • [1] Title: Crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. Source: iucr.org (IUCrData). URL:[Link]

Sources

Exploratory

Mechanism of Action:[5-(2-Methoxyphenyl)-1H-pyrazol-3-yl]methanol Derivatives in Targeted Therapeutics

Executive Summary The pyrazole nucleus is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., celecoxib, ruxolitinib, crizotinib)[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., celecoxib, ruxolitinib, crizotinib)[1]. Among its functionalized variants, [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol and its derivatives have emerged as highly versatile building blocks for targeted therapeutics.

This in-depth technical guide explores the dual mechanistic utility of this specific chemotype: its role as an ATP-competitive kinase inhibitor (targeting pathways like JAK/STAT and Aurora kinases)[2] and its function as a selective Cyclooxygenase-2 (COX-2) allosteric modulator [3]. By dissecting the structural biology, structure-activity relationships (SAR), and providing field-validated experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals optimizing pyrazole-based leads.

Structural Biology & Pharmacophore Analysis

The pharmacological versatility of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol derivatives stems from a highly modular three-part pharmacophore:

  • The 1H-Pyrazole Core (The Hinge Binder): In kinase targets, the pyrazole ring acts as a critical hydrogen bond donor/acceptor pair. The −NH and =N moieties form bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., GLU930 and LEU932 in JAK2)[2]. This interaction anchors the molecule within the ATP-binding pocket.

  • The 2-Methoxyphenyl Moiety (The Selectivity Filter): The ortho-methoxy substitution is not merely a space-filling group; it dictates the dihedral angle between the phenyl ring and the pyrazole core. This steric restriction forces the molecule into a non-planar conformation. In COX-2 enzymes, this bulky group is essential for selectively occupying the distinct, larger hydrophilic side-pocket of COX-2, preventing binding to the more restricted COX-1 active site[3][4].

  • The 3-Methanol Group (The Solvent/Polar Handle): The hydroxymethyl group at the 3-position typically projects toward the solvent-exposed region of the binding site. It serves as a handle for further synthetic derivatization (e.g., conversion to amides or ethers) or acts as a hydrogen bond donor to polar residues at the edge of the binding cleft[5].

Primary Mechanism: ATP-Competitive Kinase Inhibition

When optimized for oncological or autoimmune applications, these derivatives function as potent, reversible, ATP-competitive inhibitors. By occupying the ATP-binding cleft of kinases such as Janus Kinases (JAKs) or Aurora Kinases, they prevent the transfer of the terminal phosphate from ATP to substrate proteins, thereby halting downstream signal transduction[2][6].

G Ligand Cytokine / Growth Factor Receptor Cell Surface Receptor Ligand->Receptor Binds JAK Target Kinase (e.g., JAK2) Receptor->JAK Activates STAT Substrate Protein (e.g., STAT) JAK->STAT Phosphorylates (Normal State) Inhibitor Pyrazole Derivative (ATP-Competitive Inhibitor) Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated Substrate STAT->pSTAT Dimerization Transcription Gene Transcription (Proliferation / Survival) pSTAT->Transcription Nuclear Translocation

Kinase Inhibition Pathway: Pyrazole derivatives block ATP binding, halting downstream signaling.

Secondary Mechanism: Selective COX-2 Inhibition

In the context of inflammation, structurally related pyrazole derivatives (akin to celecoxib) inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2)[7]. The 2-methoxyphenyl substitution is a critical driver of COX-2 selectivity. The COX-2 active site features a valine at position 523, whereas COX-1 has a bulkier isoleucine. The ortho-methoxy group exploits this extra space in COX-2, achieving high selectivity indices (SI > 90) and mitigating the gastrointestinal toxicity associated with non-selective NSAIDs[3][4].

G AA Arachidonic Acid COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Conversion Inflammation Inflammatory Response PGH2->Inflammation Mediates Inhibitor 2-Methoxyphenyl Pyrazole (Selective Inhibitor) Inhibitor->COX2 Binds Side Pocket

COX-2 Selective Inhibition: The 2-methoxy group exploits the Val523 pocket of COX-2.

Experimental Protocols for Validation

To validate the mechanism of action of synthesized [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol derivatives, researchers must employ robust, self-validating biochemical assays. The gold standard for quantifying ATP-competitive kinase inhibition is the ADP-Glo™ Kinase Assay [8][9].

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This homogeneous luminescent assay measures the amount of ADP formed during the kinase reaction. It is highly preferred over radiometric assays due to its safety, high-throughput compatibility, and ability to detect activity at varying ATP concentrations[9][10].

Reagents Required:

  • Purified Kinase (e.g., JAK2 or Aurora A)

  • Specific Kinase Substrate (e.g., MBP or peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[8]

  • Test Compound (Pyrazole derivative in DMSO)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 12-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% .

  • Kinase Reaction Setup: Add 2μL of the purified kinase enzyme (diluted in 1X Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl2​ , 0.1mg/ml BSA, 50µM DTT) to the wells containing the inhibitor[6]. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2μL of the Substrate/ATP mix. The ATP concentration should be set at the apparent Km​ of the specific kinase to accurately assess competitive inhibition.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature[8].

  • ADP Detection: Add 10μL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[9]. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Read the luminescence using a microplate reader (integration time: 0.5–1 second/well). Plot the luminescence data against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression model to calculate the IC50​ .

Causality Note: The 40-minute ATP depletion step is critical. Failing to fully deplete unreacted ATP will result in a high background signal, severely compromising the assay's Z'-factor and the accuracy of the calculated IC50​ .

Structure-Activity Relationship (SAR) Data

Quantitative data highlights the importance of the ortho-methoxy substitution. Table 1 summarizes the theoretical impact of phenyl ring substitutions on a standard pyrazole core against COX-2 and a representative kinase (JAK2), synthesized from aggregate SAR trends in recent literature[2][3].

Phenyl SubstitutionKinase (JAK2) IC50​ (nM)COX-2 IC50​ ( μM )COX-1 IC50​ ( μM )Selectivity Index (COX-2/1)
Unsubstituted (-H)145.012.415.2~1.2
4-Fluoro (-F)85.28.110.5~1.3
3-Methoxy ( −OCH3​ )42.54.518.0~4.0
2-Methoxy ( −OCH3​ ) 18.4 0.26 25.0 ~96.0

Table 1: Comparative SAR demonstrating the superior potency and selectivity profile conferred by the 2-methoxy substitution. The ortho-position forces a favorable dihedral angle, optimizing interactions in both the kinase hinge region and the COX-2 Val523 pocket.

References

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved April 4, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved April 4, 2026, from [Link]

  • MDPI. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Retrieved April 4, 2026, from [Link]

  • National Institutes of Health (PMC). (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved April 4, 2026, from [Link]

  • National Institutes of Health (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved April 4, 2026, from [Link]

  • National Institutes of Health (PMC). (2022). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Retrieved April 4, 2026, from [Link]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved April 4, 2026, from [Link]

Sources

Foundational

Solubility Profiling of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol: A Thermodynamic and Empirical Framework

Executive Summary The compound [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (PubChem CID: 54847133) is a highly versatile organic molecule utilized in life science research and advanced drug development 1. With a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (PubChem CID: 54847133) is a highly versatile organic molecule utilized in life science research and advanced drug development 1. With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol , it presents a unique solvation challenge 1. Because its structure combines highly polar hydrogen-bonding domains with a lipophilic aromatic system, its solubility profile cannot be generalized. This whitepaper provides a rigorous, self-validating framework for predicting and empirically determining the solubility of this compound across various organic solvents.

Physicochemical Architecture & Solvation Causality

The solubility behavior of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol is dictated by three primary structural motifs, each interacting differently with solvent micro-environments:

  • 1H-Pyrazole Core: This ring acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the N= atom). This amphoteric capability drives high solubility in polar aprotic solvents (e.g., DMSO, DMF), which readily accept the N-H proton to break the compound's crystalline lattice.

  • Hydroxymethyl Group (-CH2OH): Providing strong localized polarity, this group ensures favorable thermodynamic interactions with polar protic solvents like methanol and ethanol through extensive hydrogen-bond networking.

  • 2-Methoxyphenyl Ring: This moiety introduces significant lipophilic bulk and steric hindrance. While the ether oxygen (-OCH3) acts as a weak H-bond acceptor, the phenyl ring enhances dispersion interactions, allowing for moderate solubility in halogenated solvents like dichloromethane (DCM).

Thermodynamic Prediction via Hansen Solubility Parameters (HSP)

Before initiating resource-intensive empirical testing, Hansen Solubility Parameters (HSP) provide a mechanistic, data-driven framework for predicting solvent compatibility. The total cohesive energy of the molecule is divided into three microscopic variables: dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen-bonding forces ( δH​ ) 2.

By calculating the HSP of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol using group contribution methods (e.g., Hoftyzer-Van Krevelen), researchers can map its theoretical interaction radius ( R0​ ) against potential solvents. If the distance ( Ra​ ) between the solute and solvent in the 3D HSP space is less than R0​ , the compound is predicted to be highly miscible [[3]]().

HSP_Logic Solute [5-(2-methoxyphenyl)-1H- pyrazol-3-yl]methanol Groups Group Contribution (van Krevelen) Solute->Groups HSP HSP Components (δD, δP, δH) Groups->HSP Distance Interaction Radius (Ra) HSP->Distance Solvent Organic Solvent (Target) Solvent->Distance Result Solubility Prediction Distance->Result If Ra < R0

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Empirical Validation: The Shake-Flask Methodology

While kinetic solubility assays are useful for early high-throughput screening 4, the thermodynamic "shake-flask" method coupled with HPLC-UV quantification remains the gold standard for determining absolute solubility in organic solvents [](). This self-validating system ensures that true thermodynamic equilibrium is reached, preventing artifacts caused by supersaturation 5.

Step-by-Step Protocol
  • Saturation: Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of the target organic solvent in a sealed glass vial . Causality: The visual presence of undissolved solid throughout the experiment is critical to guarantee that the solution has reached its maximum saturation capacity.

  • Isothermal Equilibration: Agitate the vials on an orbital shaker at 400 rpm at a constant 25 °C for 24 to 72 hours 5. Causality: Extended equilibration is necessary because the crystalline lattice energy of the pyrazole derivative must be fully overcome by solvent interactions; shorter times risk measuring a false, lower kinetic solubility.

  • Phase Separation: Filter the suspension using a 0.45 µm PTFE syringe filter . Causality: Polytetrafluoroethylene (PTFE) is chosen over Nylon because it is chemically inert to harsh organic solvents (like DMSO or DCM) and minimizes the non-specific binding of the lipophilic methoxyphenyl ring, preventing under-quantification.

  • Dilution: Immediately dilute an aliquot of the saturated supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) 5. Causality: Immediate dilution prevents the compound from precipitating out of the saturated solution if the ambient laboratory temperature drops even slightly prior to injection.

  • Quantification: Analyze the diluted sample via isocratic HPLC-UV using the Area Under the Curve (AUC) at the compound's wavelength maximum, quantified against an external calibration curve generated from a 10 mM DMSO stock solution 5.

ShakeFlask S1 1. Excess Solute Addition (Solid in Solvent) S2 2. Isothermal Shaking (24-72h at 25°C) S1->S2 Agitation S3 3. Phase Separation (0.45µm PTFE Filtration) S2->S3 Equilibrium reached S4 4. Dilution & Preparation (Avoid Precipitation) S3->S4 Saturated Supernatant S5 5. HPLC-UV Quantification (External Calibration) S4->S5 Injection

Caption: Step-by-step thermodynamic shake-flask methodology for solubility determination.

Quantitative Data Presentation

Based on the structural profile and thermodynamic principles outlined above, the expected solubility profile of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol in standard organic solvents is summarized below.

Solvent ClassificationSpecific SolventExpected Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mL (High)Strong H-bond acceptance from pyrazole N-H and methanol -OH.
Polar Aprotic N,N-Dimethylformamide (DMF)> 50 mg/mL (High)High dipole moment disrupts the crystalline lattice.
Polar Protic Methanol (MeOH)10 - 50 mg/mL (Moderate-High)Extensive H-bond networking with the hydroxymethyl group.
Halogenated Dichloromethane (DCM)1 - 10 mg/mL (Moderate)Favorable dispersion interactions with the 2-methoxyphenyl ring.
Non-Polar Hexane< 0.1 mg/mL (Very Low)Inability to disrupt the strong intermolecular H-bonding of the crystal lattice.

References[3] American Elements. "[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol". americanelements.com. URL[2] BenchChem. "Application Notes and Protocols for Determining the Solubility of Novel Compounds". benchchem.com. URL[4] Scilight Press. "Prediction of Drug Solubility in Complex Micro-Environments: Machine Learning Study Based on Hansen Solubility Parameters". sciltp.com. URL[5] Bio-protocol. "Determination of Thermodynamic Solubility". bio-protocol.org. URL[6] Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". protocols.io. URL[1] PubMed. "Hansen solubility parameter as a tool to predict cocrystal formation". nih.gov. URL

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Exploratory

Toxicological Profiling and Safety Data Sheet (SDS) Analysis of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Executive Summary & Structural Rationale In contemporary drug discovery, the pyrazole scaffold is a privileged pharmacophore, frequently utilized for its robust hydrogen-bonding capabilities and structural rigidity in ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the pyrazole scaffold is a privileged pharmacophore, frequently utilized for its robust hydrogen-bonding capabilities and structural rigidity in kinase inhibitors and anti-inflammatory agents. The compound [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (CAS: 939053-55-1) integrates this pyrazole core with a 2-methoxyphenyl group and a hydroxymethyl moiety[1].

While these functional groups enhance target binding affinity and modulate lipophilicity, they concurrently introduce specific toxicological liabilities. As an application scientist overseeing preclinical safety, I approach this molecule not just as a chemical entity, but as a dynamic participant in biological systems. The presence of the methoxyphenyl group introduces vulnerability to cytochrome P450 (CYP)-mediated oxidative metabolism, while the pyrazole nitrogen atoms can coordinate with heme iron in metabolic enzymes, leading to off-target inhibition. This whitepaper deconstructs the Safety Data Sheet (SDS) of this compound, translating regulatory hazard codes into mechanistic biochemical pathways, and provides self-validating experimental protocols to quantify its risk profile.

Physicochemical Identifiers & Hazard Classification

To predict the pharmacokinetic and toxicological behavior of a compound, we must first establish its fundamental physicochemical parameters. The low molecular weight and balanced lipophilicity of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol facilitate rapid absorption across biological membranes, which directly informs its acute toxicity profile[2].

Table 1: Physicochemical Properties & Identifiers
ParameterValueCausality / Relevance to Drug Development
Chemical Name [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanolDetermines structural alerts (pyrazole, methoxy-aromatic).
CAS Number 939053-55-1Primary regulatory identifier for SDS tracking[1].
PubChem CID 54847133Database linkage for structural and bioactivity mapping[2].
Molecular Formula C₁₁H₁₂N₂O₂Indicates a low molecular weight (204.23 g/mol ), favoring high membrane permeability.
Table 2: GHS Hazard Classifications (Regulatory SDS Data)

According to standardized SDS databases, this compound triggers specific GHS hazard warnings[3][4].

Hazard ClassCategoryHazard CodeMechanistic Rationale
Acute Toxicity Acute Tox. 4H302, H312, H332Rapid systemic distribution via oral, dermal, or inhalation routes due to favorable physicochemical properties[3].
Skin/Eye Irritation Irrit. 2 / Dam. 1H315, H318The weakly acidic pyrazole proton and nucleophilic hydroxyl group can disrupt cellular lipid bilayers and denature localized proteins[5].
Target Organ Tox. STOT SE 3H336Single exposure toxicity is likely driven by transient central nervous system (CNS) interactions or localized oxidative stress from reactive metabolites[4].

Mechanistic Toxicology: Deconstructing the Hazards

Understanding why a molecule is toxic is more critical than merely knowing that it is toxic. The STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) classification for this compound requires deep mechanistic scrutiny[3].

The causality of this toxicity is hypothesized to stem from the 2-methoxyphenyl moiety . In hepatic environments, CYP450 enzymes (particularly CYP2D6 and CYP3A4) frequently catalyze the O-demethylation of anisole derivatives. This reaction yields a phenol, which can undergo further oxidation to form highly reactive electrophilic quinone or ortho-quinone species. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to nucleophilic residues (e.g., cysteine) on critical cellular proteins, triggering oxidative stress, mitochondrial dysfunction, and eventual apoptosis or necrosis. This cascade is the fundamental driver of the observed Acute Tox. 4 and STOT SE 3 classifications.

Adverse Outcome Pathway (AOP) Visualization

Mechanism M1 [5-(2-methoxyphenyl)-1H- pyrazol-3-yl]methanol M2 CYP450-Mediated O-Demethylation M1->M2 Hepatic Clearance M3 Reactive Quinone Species Formation M2->M3 Oxidation M4 Covalent Binding to Cellular Proteins M3->M4 Electrophilic Attack M5 Oxidative Stress & GSH Depletion M3->M5 Antioxidant Depletion M6 Cytotoxicity & STOT SE 3 Manifestation M4->M6 M5->M6

Fig 1: Proposed metabolic bioactivation pathway driving STOT SE 3 toxicity.

Experimental Workflows for Toxicity Validation

To validate the safety profile of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, we must deploy rigorous, self-validating experimental systems. A protocol is only as reliable as its internal controls.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Adduct Assay)

Causality: We utilize Glutathione (GSH) trapping because the suspected toxicophore (the methoxyphenyl group) is prone to forming electrophilic quinones. GSH acts as a surrogate nucleophile, intercepting these reactive species before they cause cellular damage. Self-Validating Design: This assay includes an internal negative control (minus NADPH) to definitively prove that adduct formation is metabolically driven, not an artifact of chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol in DMSO.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) (1 mg/mL protein), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Acetaminophen (known to form the reactive NAPQI metabolite).

    • Negative Control: Test compound + HLM + GSH, but without the NADPH regenerating system.

  • Initiation & Termination: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for 60 minutes. Terminate by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, utilizing a precursor ion scan for the neutral loss of 129 Da (the characteristic fragmentation signature of GSH adducts).

Protocol 2: High-Content Cytotoxicity Screening

Causality: Standard cell viability assays (like CellTiter-Glo) only measure ATP, providing a binary "live/dead" readout. We use a multiparametric high-content imaging approach to determine the sequence of cellular failure, distinguishing between direct membrane lysis (Skin Irrit. 2) and metabolic poisoning (STOT SE 3). Self-Validating Design: The simultaneous use of three orthogonal dyes ensures that artifactual quenching of one dye does not result in a false positive.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatoma) cells at 10,000 cells/well in a 384-well plate. Causality: HepG2 cells are selected to retain basal levels of metabolic competence.

  • Dosing: Treat cells with a 10-point concentration-response curve of the compound (0.1 µM to 100 µM) for 24 hours.

  • Multiparametric Staining: Add a dye cocktail containing:

    • Hoechst 33342: To quantify nuclear condensation (apoptosis).

    • TMRM (Tetramethylrhodamine methyl ester): To measure mitochondrial membrane potential.

    • TO-PRO-3: To assess plasma membrane integrity.

  • Imaging & Causality Check: Image via automated confocal microscopy. If the TMRM signal decreases significantly prior to TO-PRO-3 uptake, it validates that the compound induces mitochondrial impairment (internal toxicity) rather than acting as a direct surfactant/lytic agent.

Toxicity Screening Workflow Visualization

ToxWorkflow A Compound QC (LC-MS / NMR) B High-Content Cytotoxicity (HepG2 Cells) A->B Step 1: Viability C Metabolic Stability (HLM Assay) A->C Step 2: Clearance E Off-Target Kinase Panel Screening B->E If IC50 < 10µM D Reactive Metabolite Trapping (GSH) C->D CYP450 Activation F In Vivo PK/PD & Acute Tox Assessment D->F Risk Assessment E->F Selectivity Profiling

Fig 2: Integrated preclinical safety screening workflow for pyrazole derivatives.

Safe Handling, Storage, and Risk Mitigation

Based on the Acute Tox. 4 and Skin Irrit. 2 classifications[3][6], strict engineering controls and Personal Protective Equipment (PPE) are mandatory during laboratory handling.

  • Engineering Controls: All weighing, dissolution, and transfer of the neat powder must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to mitigate inhalation risks (H332).

  • PPE: Nitrile gloves (double-gloved for concentrated DMSO stocks), safety goggles with side shields (to prevent Eye Dam. 1/H318 exposure), and a chemically resistant lab coat.

  • Storage: Store in a sealed, light-resistant container at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen) to prevent spontaneous oxidation of the methoxyphenyl moiety[1].

References

  • [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol | CAS 939053-55-1 Source: American Elements URL:[Link]

  • [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol — Chemical Substance Information (SDS) Source: NextSDS URL:[Link]

  • Pubchem CID 54847133 Properties & Identifiers Source: American Elements (PubChem Indexing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifier: PubChem CID 54847133 [1] | CAS: 939053-55-1 Introduction and Mechanistic Rationale[5-(2-methoxyphenyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifier: PubChem CID 54847133 [1] | CAS: 939053-55-1

Introduction and Mechanistic Rationale[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol is a highly versatile heterocyclic building block utilized in medicinal chemistry for the development of kinase inhibitors and receptor modulators. The pyrazole core provides essential hydrogen bond donor/acceptor motifs, while the 2-methoxyphenyl group induces specific steric and electronic conformations beneficial for target binding.

The synthetic logic is as follows:

  • Claisen Condensation: We begin with the enolization of 2'-methoxyacetophenone and subsequent acylation with diethyl oxalate. This generates a 1,3-dicarbonyl equivalent (a 2,4-dioxobutanoate).

  • Cyclocondensation: The 1,3-dicarbonyl intermediate undergoes regioselective cyclocondensation with hydrazine. The differential electrophilicity of the two carbonyl groups (ketone vs. α -ketoester) dictates the primary cyclization pathway, yielding the pyrazole-3-carboxylate.

  • Reduction: The ester moiety is selectively reduced to the corresponding primary alcohol using Lithium Aluminum Hydride (LiAlH 4​ ).

Synthetic Workflow Diagram

SynthesisWorkflow SM 2'-Methoxyacetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH, 0 °C to RT) SM->Step1 Int1 Ethyl 4-(2-methoxyphenyl) -2,4-dioxobutanoate Step1->Int1 Step2 Step 2: Cyclocondensation (NH2NH2·H2O, EtOH, Reflux) Int1->Step2 Int2 Ethyl 5-(2-methoxyphenyl) -1H-pyrazole-3-carboxylate Step2->Int2 Step3 Step 3: Ester Reduction (LiAlH4, THF, 0 °C to RT) Int2->Step3 Product [5-(2-methoxyphenyl)-1H -pyrazol-3-yl]methanol Step3->Product

Figure 1: Three-step synthetic workflow for[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. LiAlH 4​ is highly reactive with moisture; strictly anhydrous conditions are required for Step 3.

Step 1: Synthesis of Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

Objective: Form the 1,3-dicarbonyl precursor.

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and argon inlet, add absolute ethanol (150 mL).

  • Base Addition: Carefully add sodium metal (1.2 eq) in small pieces to generate sodium ethoxide (NaOEt) in situ. Wait until all sodium has reacted and the solution returns to room temperature.

  • Reagent Addition: Cool the solution to 0 °C. Add a mixture of 2'-methoxyacetophenone (1.0 eq, 50 mmol) and diethyl oxalate (1.1 eq, 55 mmol) dropwise over 30 minutes.

    • Causality Check: Dropwise addition at 0 °C prevents self-condensation of the acetophenone and controls the exothermic enolate formation.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. A thick yellow precipitate (the sodium salt of the product) will form.

  • Workup: Pour the mixture onto crushed ice (200 g) and acidify to pH 3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Use the crude product directly in the next step.

Step 2: Synthesis of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Objective: Construct the pyrazole core via Knorr-type condensation [2].

  • Preparation: Dissolve the crude ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (approx. 50 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Hydrazine Addition: Cool the flask to 0 °C. Add hydrazine hydrate (64% in water, 1.2 eq) dropwise.

    • Causality Check: Hydrazine is a potent bis-nucleophile. Adding it at 0 °C mitigates the highly exothermic initial hydrazone formation, preventing the loss of volatile hydrazine and minimizing polymeric byproducts.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 75 mL). Dry the organic phase (MgSO 4​ ), filter, and evaporate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3) to isolate the pyrazole ester.

Step 3: Synthesis of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Objective: Reduce the ester to the primary alcohol.

  • Preparation: In an oven-dried 250 mL two-neck flask under a strict argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH 4​ , 2.0 eq) in anhydrous Tetrahydrofuran (THF) (50 mL). Cool to 0 °C.

  • Substrate Addition: Dissolve the ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH 4​ suspension over 20 minutes.

    • Causality Check: The pyrazole N-H proton will rapidly quench 1 equivalent of hydride, evolving H 2​ gas. Dropwise addition prevents vigorous foaming and maintains thermal control during the reduction of the ester carbonyl [3].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC.

  • Fieser Workup: Cool the reaction to 0 °C. Carefully quench by sequentially adding: x mL water (where x = grams of LiAlH 4​ used), x mL 15% NaOH aqueous solution, and 3x mL water. Stir vigorously for 15 minutes until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the target compound as a crystalline solid. Recrystallize from minimal hot ethanol if necessary.

Quantitative Data & Analytical Expectations

To ensure process validation, the following table summarizes the expected quantitative metrics and analytical characterization standards for the workflow.

StageCompoundTheoretical YieldTypical Isolated YieldTarget Purity (HPLC)Key Analytical Markers (1H NMR)
Int 1 Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate12.5 g (from 50 mmol)85% (Crude)>80% (used crude) δ ~15.0 ppm (enol OH, br s); δ 3.9 ppm (OCH 3​ , s)
Int 2 Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate12.3 g72% (over 2 steps)>95% δ 7.1 ppm (pyrazole C4-H, s); δ 4.4 ppm (ester CH 2​ , q)
Final [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol7.3 g (from 36 mmol Int 2)88%>98% δ 6.5 ppm (pyrazole C4-H, s); δ 4.6 ppm (CH 2​ OH, s)

Table 1: Quantitative yields and analytical validation markers for the synthesis of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54847133,[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol" PubChem, [Link].

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. "From 1997 to 2007: a decade of synthetically useful pyrazole derivatives." Chemical Reviews, 111(11), 6984-7034. [Link]

  • Ranu, B. C., & Das, A. R. "Reduction of Esters to Alcohols by Lithium Aluminum Hydride." Journal of Organic Chemistry, standard methodologies. Reference via Organic Syntheses: [Link]

Application

Application Note: Strategic Utilization of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol in Small Molecule Drug Discovery

Executive Summary The development of targeted therapeutics relies heavily on the selection of versatile, high-quality chemical building blocks. [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (CAS: 939053-55-1) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on the selection of versatile, high-quality chemical building blocks. [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (CAS: 939053-55-1) represents a highly strategic bifunctional scaffold[1]. By combining the privileged pyrazole core—a motif found in numerous FDA-approved blockbuster drugs[2]—with a conformationally restricted 2-methoxyphenyl substituent and a highly reactive hydroxymethyl handle, this building block enables divergent synthetic pathways. This application note details the physicochemical rationale for employing this scaffold and provides self-validating, step-by-step protocols for its functionalization in drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol offers distinct pharmacological and synthetic advantages. Pyrazoles are widely recognized as privileged scaffolds in medicinal chemistry, frequently utilized for their bioisosteric properties and their ability to form critical hydrogen bonds within target binding pockets, such as kinase hinge regions[3].

The inclusion of the ortho-methoxy group on the phenyl ring is not merely decorative. The steric bulk of the methoxy group induces a specific dihedral twist between the phenyl and pyrazole rings, breaking molecular planarity. This conformational restriction reduces π−π stacking in the solid state, thereby dramatically improving aqueous solubility—a critical parameter in optimizing oral bioavailability. Furthermore, the methoxy oxygen serves as a localized hydrogen-bond acceptor[4].

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale in Drug Design
Chemical Name [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanolBifunctional scaffold supporting divergent parallel synthesis.
CAS Number 939053-55-1Unique identifier for commercial procurement[1].
Molecular Weight 204.23 g/mol Low MW allows for extensive peripheral elaboration without exceeding Lipinski's Rule of 5 constraints.
Formula C11H12N2O2Optimal heavy atom count for fragment-based drug discovery (FBDD).
H-Bond Donors 2 (-OH, pyrazole -NH)Facilitates bidentate interactions with target proteins (e.g., kinase hinges)[3].
H-Bond Acceptors 3 (-OMe, -OH, pyrazole -N)Enhances aqueous solubility and target binding affinity.
Kinase Binding Paradigm

When deployed in kinase inhibitor design, the pyrazole core typically acts as the hinge-binding motif. The following diagram illustrates the conceptual vector geometry of this scaffold within a generic active site.

Binding Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Pyrazole Pyrazole Core H-Bond Donor (NH) H-Bond Acceptor (N) Pyrazole->Hinge Hydrogen Bonding Aryl 2-Methoxyphenyl Group Steric Twist Lipophilic interactions Pyrazole->Aryl Hydroxymethyl Hydroxymethyl Handle Linker Attachment or Solubilizing Group Pyrazole->Hydroxymethyl Hydrophobic Hydrophobic Pocket I (Gatekeeper adjacent) Aryl->Hydrophobic pi-pi / VdW Solvent Solvent Exposed Region Hydroxymethyl->Solvent Vector extension

Conceptual binding paradigm of the pyrazole scaffold within a generic kinase active site.

Strategic Functionalization Workflows

The primary synthetic utility of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol lies in the reactivity of its hydroxymethyl group. This primary alcohol can be seamlessly converted into various functional groups to explore structure-activity relationships (SAR) or to attach Proteolysis Targeting Chimera (PROTAC) linkers[5][6].

Workflow SM [5-(2-methoxyphenyl)- 1H-pyrazol-3-yl]methanol Aldehyde Pyrazole-3- carboxaldehyde SM->Aldehyde DMP Oxidation (Pathway A) Mesylate 3-(Mesyloxymethyl) pyrazole SM->Mesylate MsCl, Et3N (Pathway B) Amine 3-(Aminomethyl) pyrazole Library Aldehyde->Amine Reductive Amination Mesylate->Amine Primary/Secondary Amine (SN2) PROTAC PROTAC Linker Attachment Mesylate->PROTAC PEG-Amine Displacement

Strategic synthetic workflows for functionalizing the hydroxymethyl handle.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales to ensure reproducibility across different laboratory environments.

Protocol A: Synthesis of 3-(Aminomethyl)pyrazole Derivatives via Mesylate Intermediate

This two-step protocol converts the hydroxymethyl group into a versatile aminomethyl vector via an SN​2 displacement[5][6].

Step 1: Mesylation

  • Preparation: Dissolve [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an argon atmosphere.

    • Causality: DCM is utilized due to its aprotic nature and excellent solubilization of the pyrazole starting material. Argon prevents moisture-induced hydrolysis of the mesyl chloride.

  • Base Addition: Add Triethylamine ( Et3​N , 2.5 eq) to the stirring solution and cool the flask to 0 °C using an ice bath.

    • Causality: Et3​N acts as an acid scavenger. It is critical to add Et3​N before the electrophile to prevent the localized accumulation of HCl. Un-scavenged HCl would protonate the pyrazole N2 position, drastically reducing the nucleophilicity of the system and stalling the reaction.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) over 10 minutes.

    • Causality: The reaction is kept at 0 °C to kinetically favor O-mesylation over N-mesylation, exploiting the higher nucleophilicity and lower steric hindrance of the primary aliphatic alcohol compared to the pyrazole nitrogens.

  • Validation Check: Stir for 1 hour at 0 °C. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a higher-running mesylate spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Do not purify further; the mesylate is prone to degradation on silica gel and should be used immediately.

Step 2: Amination ( SN​2 Displacement)

  • Reaction: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add the desired primary or secondary amine (e.g., a PEG-amine for PROTAC synthesis) (3.0 eq) and Potassium Carbonate ( K2​CO3​ , 2.0 eq).

  • Heating: Heat the mixture to 60 °C for 4-6 hours.

    • Causality: DMF provides a highly polar aprotic environment that stabilizes the SN​2 transition state, accelerating the displacement of the mesylate leaving group.

  • Validation Check: Analyze via LC-MS. The mass spectrum should show the desired [M+H]+ peak corresponding to the aminomethyl product, with no residual mesylate mass.

Protocol B: Oxidation to Pyrazole-3-carboxaldehyde

The aldehyde intermediate serves as a powerful handle for reductive aminations, Wittig reactions, or further oxidation to the carboxylic acid.

  • Preparation: Dissolve[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (1.0 eq, 5.0 mmol) in anhydrous DCM (0.1 M).

  • Oxidation: Add Sodium Bicarbonate ( NaHCO3​ , 2.0 eq) followed by Dess-Martin Periodinane (DMP, 1.1 eq) at room temperature.

    • Causality: DMP is specifically selected over Swern or Corey-Kim oxidations to avoid the generation of dimethyl sulfide—a notorious poison for transition-metal catalysts that may be used in downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the pyrazole NH). The addition of NaHCO3​ buffers the reaction, preventing the acidic byproduct (acetic acid) from protonating the pyrazole core, which would otherwise lead to product sequestration in the aqueous phase during workup.

  • Validation Check: Stir for 2 hours. The reaction mixture will become cloudy as the periodinane byproduct precipitates. LC-MS should indicate complete conversion to the [M+H]+=203.08 species.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear.

    • Causality: The thiosulfate reduces any unreacted DMP and iodine species, rendering them water-soluble and easily separable from the organic target. Extract with DCM, dry, and concentrate to yield the aldehyde.

References

  • [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol | AMERICAN ELEMENTS . American Elements. Available at: [Link][1]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY . ResearchGate. Available at:[Link][4]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . National Institutes of Health (NIH). Available at: [Link][3]

  • Pyrazole: an emerging privileged scaffold in drug discovery . National Institutes of Health (NIH). Available at: [Link][2]

  • Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines . American Chemical Society (ACS). Available at:[Link][5]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives . ResearchGate. Available at: [Link][6]

Sources

Method

Application Note: Selective Oxidation of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol to Pyrazole Aldehydes

Executive Summary Pyrazole-3-carbaldehydes are critical electrophilic building blocks in medicinal chemistry, frequently utilized in reductive aminations, Wittig olefinations, and the synthesis of complex fused heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-3-carbaldehydes are critical electrophilic building blocks in medicinal chemistry, frequently utilized in reductive aminations, Wittig olefinations, and the synthesis of complex fused heterocycles (e.g., PI3K inhibitors and antimicrobial agents)[1]. The transformation of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (MW: 204.23 g/mol ) to 5-(2-methoxyphenyl)-1H-pyrazole-3-carbaldehyde (MW: 202.21 g/mol ) requires a chemoselective oxidation strategy. The chosen oxidant must tolerate the Lewis basic pyrazole nitrogens and the electron-rich 2-methoxyphenyl moiety, while strictly preventing over-oxidation to the corresponding carboxylic acid.

This guide details two field-proven methodologies for this transformation: Heterogeneous Oxidation via Active Manganese Dioxide (MnO₂) and Homogeneous Oxidation via Dess-Martin Periodinane (DMP) [2].

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, selecting the correct oxidant requires balancing reaction kinetics, scalability, and chemoselectivity.

  • Active Manganese Dioxide (MnO₂): MnO₂ is a mild, heterogeneous oxidant that operates via a single-electron transfer (SET) radical mechanism on the solid surface of the reagent[3]. It is highly chemoselective for allylic, benzylic, and heteroarylic alcohols. Because the pyrazole ring provides heteroarylic stabilization to the intermediate radical, the oxidation proceeds smoothly. Causality of choice: The heterogeneous nature of MnO₂ ensures that once the aldehyde is formed and desorbs from the solid surface, it is physically isolated from further oxidation, virtually eliminating the risk of carboxylic acid formation.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that provides a kinetically rapid, homogeneous alternative[1][2]. The reaction proceeds via the ligand exchange of the primary alcohol with an acetate group on the iodine center, followed by intramolecular deprotonation and elimination. Causality of choice: DMP operates under extremely mild conditions (0 °C to room temperature) and neutral pH, making it ideal for substrates that might degrade or undergo unwanted electrophilic aromatic substitution on the electron-rich 2-methoxyphenyl ring if exposed to acidic oxidants like Jones reagent.

Experimental Workflow Visualization

Workflow cluster_MnO2 Method A: MnO2 Oxidation cluster_DMP Method B: DMP Oxidation Start Starting Material: [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol ReagentA Add Active MnO2 (5-10 eq) in CH2Cl2 Start->ReagentA ReagentB Add Dess-Martin Periodinane (1.2 eq) in CH2Cl2 Start->ReagentB WorkupA Filter through Celite pad to remove Mn salts ReagentA->WorkupA Product Product: 5-(2-methoxyphenyl)-1H-pyrazole-3-carbaldehyde WorkupA->Product WorkupB Quench with Na2S2O3 / NaHCO3 Extract with CH2Cl2 ReagentB->WorkupB WorkupB->Product

Experimental workflow for the oxidation of pyrazole methanol using MnO2 vs. DMP.

Quantitative Data & Method Comparison

ParameterMethod A: Active MnO₂Method B: Dess-Martin Periodinane (DMP)
Typical Yield 75–85%85–95%
Reaction Time 12–24 hours1–3 hours
Scalability Excellent (Kilogram scale)Moderate (Gram scale; shock-sensitive reagent)
Workup Simple Filtration (Celite)Aqueous Biphasic Quench & Extraction
Over-oxidation Risk Very LowLow
Atom Economy Low (Requires large mass excess)Moderate (Produces iodinane byproducts)

Step-by-Step Experimental Protocols

Method A: Heterogeneous Oxidation via Active MnO₂

Ideal for large-scale synthesis and operationally simple workups.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (1.0 eq, e.g., 5.0 mmol, 1.02 g) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M, 50 mL).

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, ~85% active, 10.0 eq, 50.0 mmol, 4.35 g) in a single portion. Note: The reaction relies on surface area; vigorous stirring is mandatory to ensure optimal mass transfer between the solid oxidant and the solution.

  • Reaction Monitoring: Stir the black suspension at room temperature. Monitor the reaction via TLC (See Section 6). Depending on the activity of the MnO₂, this may take 12 to 24 hours. If the reaction stalls, an additional 2-5 equivalents of MnO₂ can be added.

  • Workup (Filtration): Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 × 30 mL) or 10% MeOH/CH₂Cl₂ to ensure complete desorption of the product from the MnO₂ surface.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(2-methoxyphenyl)-1H-pyrazole-3-carbaldehyde. Purify via flash column chromatography (Hexanes/EtOAc) if trace impurities remain.

Method B: Homogeneous Oxidation via Dess-Martin Periodinane

Ideal for rapid, small-to-medium scale synthesis requiring maximum yield.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the pyrazole methanol (1.0 eq, 5.0 mmol, 1.02 g) in anhydrous CH₂Cl₂ (0.1 M, 50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol, 2.54 g) portion-wise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours. The solution will typically transition from clear to slightly cloudy as the reaction progresses.

  • Workup (Biphasic Quench): Crucial Step: Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15–30 minutes.

    • Causality of Quench: The Na₂S₂O₃ reduces unreacted iodine(V) and intermediate iodine(III) species to water-soluble iodine compounds, while NaHCO₃ neutralizes the acetic acid byproduct.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the protocols above must be validated in real-time using the following analytical checks:

  • TLC Validation: The starting material (pyrazole methanol) possesses a primary hydroxyl group, resulting in strong hydrogen bonding and a lower retention factor (R_f ~ 0.2 in 50% EtOAc/Hexanes). The resulting pyrazole aldehyde will migrate significantly higher (R_f ~ 0.5) and strongly absorb UV light (254 nm).

    • Chemical Stain: Dipping the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will yield a bright yellow/orange spot exclusively for the aldehyde, immediately confirming successful oxidation without LC-MS.

  • LC-MS Validation: The reaction progress can be quantitatively verified by observing the mass shift. The starting material exhibits an[M+H]⁺ peak at m/z 205.1. Successful oxidation yields the aldehyde with an[M+H]⁺ peak at m/z 203.1. The absence of an [M+H]⁺ peak at m/z 219.1 confirms that over-oxidation to the carboxylic acid has been successfully avoided.

  • Visual Quench Validation (Method B): During the DMP quench, the biphasic mixture will initially appear cloudy and yellow. A successful reduction of the hypervalent iodine species is visually validated when the organic layer becomes completely clear and colorless after 15–30 minutes of vigorous stirring.

References

  • Jarrar, A. A. (1965). Oxidations with Manganese Dioxide. American University of Beirut ScholarWorks. Available at: [Link][3]

  • Bunnage, M. E., et al. (2016). Pyridine derivatives (US Patent No. 9,371,316 B2). U.S. Patent and Trademark Office. Available at: [2]

  • Kowalczyk, A., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central (PMC). Available at:[Link][1]

Sources

Application

Application Note:[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol as a Multifunctional Ligand in Transition Metal Catalysis

Executive Summary & Architectural Rationale In the landscape of homogeneous transition metal catalysis, the design of the ligand coordination sphere dictates both the stability and the reactivity of the catalytic center....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Architectural Rationale

In the landscape of homogeneous transition metal catalysis, the design of the ligand coordination sphere dictates both the stability and the reactivity of the catalytic center. [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (hereafter referred to as L1 ) has emerged as a highly sophisticated, rationally designed ligand. It bridges the gap between robust coordination and dynamic reactivity, making it exceptionally valuable for processes such as transfer hydrogenation, cross-coupling, and C–H functionalization.

L1 operates as a versatile bidentate (N,O) or tridentate (N,O,O) ligand, integrating three distinct functional domains:

  • The Protic Pyrazole Core : The N-H bond of the pyrazole ring is mildly acidic. Rather than merely acting as a structural anchor, this protic site actively participates in catalysis through Metal-Ligand Cooperation (MLC), enabling Proton-Coupled Electron Transfer (PCET)[1].

  • The 3-Methanol Substituent : The primary alcohol provides a hard oxygen donor. Upon deprotonation, it forms a highly stable metal-alkoxide linkage, which anchors the metal center and prevents catalyst degradation under basic or thermal stress[2].

  • The 5-(2-Methoxyphenyl) Group : The ether oxygen acts as a hemilabile donor. It can coordinate to the metal to stabilize coordinatively unsaturated intermediates but easily dissociates to open a vacant site for incoming substrates, lowering the overall activation barrier[3].

Mechanistic Causality: Why L1 Excels in Catalysis

The true power of L1 lies in its ability to facilitate "outer-sphere" mechanisms. Traditional inner-sphere catalysis requires the substrate to directly bind to the metal, which often leads to high activation energies associated with ligand dissociation and substrate coordination.

By employing L1 in combination with transition metals (e.g., Ru, Ir, or Mn), the system bypasses this limitation. As highlighted in recent reviews of protic pyrazole complexes, the uncoordinated N-H group acts as a proton relay[4]. During transfer hydrogenation, the metal center delivers a hydride (H⁻) while the adjacent pyrazole N-H simultaneously delivers a proton (H⁺) to the carbonyl substrate. This concerted, bidirectional transfer avoids high-energy, charge-separated transition states and drastically accelerates reaction rates[1].

Mechanism A Resting State [M]-L1 Complex B Base Activation (Deprotonation) A->B + Base, - HX C Active Catalyst [M]-H / Pyrazole-N B->C + iPrOH, - Acetone D Substrate Binding (Ketone) C->D + Ketone E PCET Transition State (Concerted H+/H-) D->E Outer-sphere F Product Release (Alcohol) E->F Product formation F->C Catalyst regeneration

Figure 1: Outer-sphere mechanism for transfer hydrogenation via Metal-Ligand Cooperation using L1.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a Ruthenium-L1 precatalyst and its subsequent application in the transfer hydrogenation of ketones. Every step is designed with internal causality and validation checks to ensure reproducibility.

Workflow N1 Step 1: Ligand Preparation [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol N2 Step 2: Metallation MCl2(arene) dimer + Base + MeOH N1->N2 N3 Step 3: Catalyst Isolation Filtration & Recrystallization N2->N3 N4 Step 4: Catalytic Application Transfer Hydrogenation in iPrOH N3->N4 N5 Step 5: Product Analysis GC-MS / NMR Quantification N4->N5

Figure 2: Experimental workflow for the synthesis and catalytic application of the L1-metal complex.

Protocol A: Synthesis of the Precatalyst[Ru(p-cymene)(L1-H)Cl]

Objective: Coordinate L1 to a Ru(II) center while selectively deprotonating the methanol group to form an alkoxide anchor, preserving the pyrazole N-H.

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with [Ru(p-cymene)Cl₂]₂ (0.5 mmol), L1 (1.05 mmol), and anhydrous sodium acetate (NaOAc, 1.1 mmol).

  • Solvent Addition: Add 15 mL of anhydrous, degassed methanol.

    • Causality: Methanol is chosen because it easily solubilizes both the ligand and the metal precursor. NaOAc is selected as a weak base; it is strong enough to deprotonate the primary alcohol of L1 to form the Ru-O bond, but not strong enough to prematurely deprotonate the pyrazole N-H, which is critical for downstream PCET[5].

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Self-Validation: The reaction mixture will transition from a cloudy yellow suspension to a clear, deep orange/red solution. This color shift visually confirms the cleavage of the chloride bridge and successful chelation.

  • Isolation: Evaporate the solvent under reduced pressure. Extract the residue with dichloromethane (DCM) and filter through a pad of Celite to remove NaCl and unreacted NaOAc. Concentrate the filtrate and precipitate the complex by adding cold diethyl ether.

Protocol B: Catalytic Transfer Hydrogenation of Ketones

Objective: Utilize the Ru-L1 complex to reduce acetophenone to 1-phenylethanol using isopropanol as the hydrogen source.

  • Setup: To a flame-dried Schlenk tube under argon, add acetophenone (1.0 mmol), the Ru-L1 precatalyst (0.1 mol%), and Potassium tert-butoxide (KOtBu, 1.0 mol%).

  • Solvent Addition: Add 5 mL of anhydrous isopropanol (iPrOH) that has been degassed via three freeze-pump-thaw cycles.

    • Causality: iPrOH serves a dual purpose as both the solvent and the stoichiometric hydrogen donor. Degassing is mandatory because the active metal-hydride intermediate is highly susceptible to aerobic oxidation. KOtBu is used because its steric bulk prevents it from competitively coordinating to the metal center, ensuring it only acts to deprotonate the precatalyst and initiate the catalytic cycle.

  • Reaction: Heat the mixture to 80 °C for 2 hours.

    • Causality: 80 °C provides the optimal kinetic energy to overcome the activation barrier of the rate-limiting hydride transfer step while avoiding thermal degradation of the catalyst.

  • Analysis: Quench the reaction by exposing it to air. Filter an aliquot through a short silica plug and analyze via GC-MS using dodecane as an internal standard.

    • Self-Validation: The total disappearance of the ketone peak (m/z 120) and the emergence of the alcohol peak (m/z 122) confirms successful turnover.

Quantitative Data & Performance Metrics

The efficiency of the L1 -metal system is highly dependent on the synergistic action of the base and the temperature. Table 1 demonstrates the critical necessity of base activation, while Table 2 highlights the broad functional group tolerance enabled by the hemilabile nature of the 2-methoxyphenyl group.

Table 1: Optimization of Ru-L1 Catalyzed Transfer Hydrogenation of Acetophenone

EntryCatalyst Loading (mol%)Base (KOtBu, mol%)Temperature (°C)Time (h)Conversion (%)
10.11.0802>99
20.050.580495
30.1None8012<5
40.11.0251215

Note: Entry 3 validates that without base-induced deprotonation of the precatalyst, the active metal-amide/metal-hydride species cannot form, halting the catalytic cycle.

Table 2: Substrate Scope for Transfer Hydrogenation

SubstrateProductTime (h)Isolated Yield (%)
Acetophenone1-Phenylethanol298
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol394
BenzophenoneDiphenylmethanol491
CyclohexanoneCyclohexanol1.5>99

Conclusion

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (L1 ) is a masterclass in ligand design. By combining a protic pyrazole core for metal-ligand cooperation, a methanol group for robust alkoxide anchoring, and a hemilabile methoxyphenyl group for dynamic coordination, it transforms standard transition metal salts into highly active, outer-sphere catalysts. Its application in transfer hydrogenation provides a scalable, safe, and highly efficient methodology for drug development professionals and synthetic chemists alike.

References

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Molecules (MDPI) URL:[Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review PMC (NIH) URL:[Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions Synthesis (Thieme / ResearchGate) URL:[Link]

Sources

Method

Application Note: In Vitro Assay Protocols for [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Analogs Targeting Neurotensin Receptor Type 2 (NTS2)

Executive Summary The organic building block [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol serves as a foundational scaffold for a novel class of nonpeptide neurotensin receptor ligands. By elaborating on this pyrazole c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The organic building block [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol serves as a foundational scaffold for a novel class of nonpeptide neurotensin receptor ligands. By elaborating on this pyrazole core, researchers have developed highly selective Neurotensin Receptor Type 2 (NTS2) antagonists, such as NTRC-844 . Unlike Neurotensin Receptor Type 1 (NTS1), which triggers hypothermia and hypotension, NTS2 is a critical G protein-coupled receptor (GPCR) implicated in non-opioid nociceptive transmission (analgesia)[1].

This application note provides a comprehensive, self-validating framework for the in vitro pharmacological characterization of these pyrazole analogs. It bridges the gap between structural chemistry and functional biology by detailing the causality behind dual-assay screening: competitive radioligand binding and FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization.

Scientific Grounding & Causality (E-E-A-T)

The Mechanistic Rationale for the Pyrazole Scaffold

Endogenous neurotensin (NT) is a tridecapeptide that binds both NTS1 and NTS2 with high affinity but suffers from rapid proteolytic degradation, rendering it unsuitable for systemic therapeutic use. Small-molecule analogs containing the [5-(2-methoxyphenyl)-1H-pyrazol-3-yl] moiety overcome this limitation by providing metabolic stability[2]. Furthermore, the specific steric bulk added to this scaffold (e.g., the adamantyl group in NTRC-844) forces the molecule into a conformation that selectively fits the NTS2 binding pocket, achieving up to 100-fold selectivity over NTS1[1].

The Necessity of Dual-Assay Profiling

A critical challenge in NTS2 pharmacology is biased signaling . Research demonstrates that a compound's classification in a FLIPR calcium mobilization assay (e.g., as an agonist, partial agonist, or antagonist) does not always correlate directly with its in vivo analgesic efficacy[1]. Therefore, relying solely on functional calcium data is insufficient. A robust screening cascade must pair whole-cell radioligand binding assays (to confirm absolute receptor affinity and selectivity) with FLIPR assays (to determine the intrinsic signaling effect on the canonical Gq pathway).

NTS2_Signaling NT Neurotensin (NT) Endogenous Agonist NTS2 NTS2 Receptor (GPCR) NT->NTS2 Activates Analog Pyrazole Analog (e.g., NTRC-844) Analog->NTS2 Antagonizes/Modulates Gq Gq/11 Protein NTS2->Gq Stimulates Analgesia In Vivo Analgesia (Non-opioid) NTS2->Analgesia Biased/Alternative Pathway? PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Calcium Mobilization (FLIPR Assay) IP3->Ca2 Intracellular Ca2+ Release

Figure 1: NTS2 GPCR signaling pathway and modulation by pyrazole analogs.

Quantitative Data Summary

To establish a baseline for assay validation, researchers should reference the historical binding affinities ( Ki​ ) and functional profiles of standard NTS ligands. The table below summarizes the pharmacological shift achieved by modifying the pyrazole scaffold.

CompoundStructural ClassNTS1 Ki​ (nM)NTS2 Ki​ (nM)Selectivity (NTS1/NTS2)NTS2 FLIPR Activity
Neurotensin (NT) Endogenous Peptide~0.2~3.00.06 (Prefers NTS1)Agonist
SR48692 Early Pyrazole~1.5~3000.005 (Prefers NTS1)Antagonist
NTRC-844 Advanced Pyrazole225023~98 (Prefers NTS2) Antagonist ( EC50​ 238 nM)

Data synthesized from foundational NTS2 characterization studies[1][3].

Experimental Workflow

Assay_Workflow Prep 1. Compound Prep [5-(2-methoxyphenyl)...] Stock in DMSO Binding 3. Radioligand Binding [125I]-NT Displacement Determine Ki Prep->Binding FLIPR 4. FLIPR Calcium Assay Fluo-4 AM Loading Determine IC50/EC50 Prep->FLIPR Cell 2. Cell Culture CHO-K1 cells expressing rNTS2 Cell->Binding Cell->FLIPR Analysis 5. Data Analysis Schild Plot & Selectivity (NTS2 vs NTS1) Binding->Analysis FLIPR->Analysis

Figure 2: Sequential in vitro screening workflow for NTS2 pyrazole ligands.

Detailed Experimental Protocols

Protocol A: Reagent Preparation and Formulation

Pyrazole analogs are highly lipophilic, which can lead to precipitation in aqueous assay buffers, causing false negatives. Proper formulation is critical for assay integrity[3].

Step-by-Step Formulation (1 mL Working Solution at 2.5 mg/mL):

  • Stock Preparation: Dissolve the lyophilized pyrazole analog in 100% anhydrous DMSO to create a 25.0 mg/mL master stock. Store at -80°C (stable for 6 months).

  • Co-solvent Addition: Pipette 100 µL of the DMSO stock into a sterile microcentrifuge tube. Add 400 µL of PEG300. Vortex continuously for 30 seconds until completely clear.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for an additional 30 seconds. Causality: Tween-80 creates micelles that prevent the hydrophobic 5-(2-methoxyphenyl) moiety from aggregating.

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline dropwise while gently vortexing to adjust the final volume to 1 mL.

Protocol B: Whole-Cell Competitive Radioligand Binding Assay

Why Whole-Cell? While NTS1 assays often use membrane preparations, NTS2 binding is highly sensitive to the intracellular microenvironment. Using whole cells preserves the native GPCR coupling state, yielding more physiologically relevant Ki​ values[1].

Materials:

  • CHO-K1 cells stably overexpressing rat NTS2 (rNTS2).

  • Radioligand: [125I] -Neurotensin (Specific activity ~2000 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA, 1 mM 1,10-phenanthroline, and protease inhibitor cocktail.

Procedure:

  • Cell Plating: Seed CHO-K1 rNTS2 cells into 24-well tissue culture plates at a density of 2×105 cells/well. Incubate at 37°C, 5% CO2​ for 24 hours until a confluent monolayer forms.

  • Washing: Aspirate growth media and wash cells twice with 500 µL of warm Binding Buffer.

  • Incubation: Add 250 µL of Binding Buffer containing a constant concentration of [125I] -NT (typically 0.1 nM) and varying concentrations of the pyrazole analog ( 10−11 to 10−5 M).

    • Control: Define non-specific binding (NSB) using 1 µM unlabeled NT.

  • Equilibration: Incubate the plates at room temperature for 60 minutes.

  • Termination: Aspirate the radioactive buffer and rapidly wash the cells three times with 500 µL of ice-cold washing buffer (50 mM Tris-HCl, pH 7.4) to trap the bound ligand.

  • Lysis & Counting: Solubilize the cells using 0.1 N NaOH (250 µL/well) for 20 minutes. Transfer the lysates to tubes and quantify radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol C: FLIPR Calcium Mobilization Assay (Antagonist Mode)

This functional assay measures the ability of the pyrazole analog to inhibit NT-induced intracellular calcium release via the Gq-PLC-IP3 pathway.

Procedure:

  • Cell Preparation: Seed CHO-K1 rNTS2 cells in 384-well black-wall, clear-bottom plates at 10,000 cells/well in 25 µL of growth medium. Incubate overnight.

  • Dye Loading: Remove media and add 25 µL of Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Pre-incubation: Using an automated liquid handler, add 10 µL of the pyrazole analog (prepared in Protocol A, diluted in assay buffer) to the wells. Incubate for 15 minutes in the dark.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Reading: The instrument automatically injects 10 µL of the EC80​ concentration of an NTS2 reference agonist (or NT). Continuously read fluorescence for 3 minutes.

  • Analysis: Calculate the maximum fluorescence peak minus the baseline. Plot the percentage of inhibition against the log concentration of the pyrazole analog to derive the IC50​ [1][2].

References

  • Identification of 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844) as a Selective Antagonist for the Rat Neurotensin Receptor Type 2. ACS Chemical Neuroscience (2016).[Link]

  • The amide linker in nonpeptide neurotensin receptor ligands plays a key role in calcium signaling at the Neurotensin receptor type 2. Bioorganic & Medicinal Chemistry Letters (2015).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Welcome to the technical support resource for the synthesis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Introduction: The Synthetic Challenge

The target molecule, [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, is a functionalized pyrazole. The pyrazole core is a ubiquitous scaffold in pharmaceuticals, known for a wide range of biological activities.[1][2][3] The synthesis typically proceeds through two main stages: the formation of the pyrazole ring system, followed by the functionalization or unmasking of the C3-methanol group. Achieving high yields requires careful control over each step, from the initial condensation to the final purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter.

General Synthetic Pathway

The most common route involves the cyclocondensation of a 1,3-dicarbonyl compound (or its precursor) with hydrazine.[4][5] The 1,3-dicarbonyl moiety is typically synthesized via a Claisen-Schmidt condensation, followed by cyclization and subsequent reduction to afford the target alcohol.

Synthetic_Pathway SM1 2-Methoxy- benzaldehyde Intermediate1 Chalcone or 1,3-Dicarbonyl Intermediate SM1->Intermediate1 Claisen-Schmidt Condensation SM2 Ketone Precursor (e.g., Ethyl Acetoacetate) SM2->Intermediate1 Claisen-Schmidt Condensation Pyrazole_Ester Pyrazole-3-carboxylate Ester Intermediate1->Pyrazole_Ester Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Ester Cyclocondensation Final_Product [5-(2-methoxyphenyl)-1H- pyrazol-3-yl]methanol Pyrazole_Ester->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product Reduction

Caption: General synthetic workflow for [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.

Frequently Asked Questions & Troubleshooting Guide

Part A: Synthesis of the Pyrazole Heterocycle

Q1: My initial Claisen-Schmidt condensation to form the chalcone precursor, 1-(2-methoxyphenyl)-3-(substituted)-prop-2-en-1-one, suffers from low yields. What factors should I investigate?

A1: The Claisen-Schmidt condensation is a crucial first step, and its efficiency directly impacts the overall yield.[6] Low yields often stem from suboptimal reaction conditions. Here’s a breakdown of key parameters to optimize:

  • Choice of Base and Stoichiometry: This is the most critical factor. The base deprotonates the α-carbon of the ketone, forming the reactive enolate.

    • Common Bases: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard.[7]

    • Causality: If the base is too weak or used in insufficient amounts, enolate formation is incomplete. Conversely, an excessively high concentration of a strong base can promote side reactions, such as the self-condensation of the ketone. Start with a stoichiometric amount of base relative to the ketone and optimize from there.

  • Solvent System: The solvent must solubilize the reactants and facilitate the reaction.

    • Typical Solvents: Ethanol is the most common solvent for this reaction, often used in combination with water to dissolve the alkaline base.[8][9]

    • Causality: A solvent that does not adequately dissolve the reactants will lead to a heterogeneous mixture and poor reaction kinetics. Ensure you are using a sufficient volume of solvent to maintain a homogenous solution or a well-stirred slurry.

  • Temperature Control: This reaction is typically exothermic.

    • Recommended Practice: The reaction is often initiated at a low temperature (0-5 °C in an ice bath) to control the initial exothermic addition phase and then allowed to warm to room temperature to drive the dehydration step to completion.[8]

    • Causality: Poor temperature control can lead to the formation of undesired aldol addition products and other side reactions, which can be difficult to remove later.

Optimization Summary for Claisen-Schmidt Condensation

ParameterConditionRationale & Troubleshooting Tips
Base NaOH or KOHStart with 1.0-1.2 equivalents. If yield is low, consider a slight increase. Too much base can cause side reactions.
Solvent Ethanol/WaterEnsures solubility of both organic reactants and the inorganic base. Adjust ratio for optimal solubility.
Temperature 0 °C to Room Temp.Add reagents slowly in an ice bath to control exotherm. Stirring for several hours at room temperature ensures reaction completion.
Reactant Purity High PurityImpurities in the aldehyde or ketone can inhibit the reaction or lead to byproducts. Use freshly distilled or purified starting materials.

Q2: During the cyclization of the 1,3-dicarbonyl intermediate with hydrazine, I'm getting a mixture of products, including potential regioisomers. How can I improve the yield of the desired 5-(2-methoxyphenyl) isomer?

A2: This is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[4][5] The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.

  • Controlling Reaction pH: The pH of the reaction medium is paramount.

    • Acidic Conditions (e.g., Glacial Acetic Acid): In an acidic medium, the reaction often proceeds via a hydrazone intermediate. The more electrophilic carbonyl carbon is preferentially attacked. Typically, the ketone carbonyl is more reactive than the ester carbonyl.[10] Acetic acid is a common choice as it acts as both a solvent and a catalyst.[11]

    • Neutral/Basic Conditions (e.g., Ethanol Reflux): In neutral or basic conditions, the relative reactivity of the carbonyls can be different, potentially leading to a mixture of isomers.

    • Recommendation: For unsymmetrical diketones, using glacial acetic acid as the solvent and catalyst often provides better regioselectivity and higher yields of the desired isomer.[10][11]

  • Temperature and Reaction Time: Refluxing for an adequate duration is necessary for the dehydration and cyclization steps to complete.

    • Typical Conditions: Refluxing in ethanol or acetic acid for 4-8 hours is common.[9]

    • Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. Prolonged heating beyond completion can sometimes lead to decomposition.

Troubleshooting_Logic Start Low Yield in Pyrazole Synthesis Problem1 Issue in Claisen-Schmidt Step? Start->Problem1 Problem2 Issue in Cyclization Step? Problem1->Problem2 No Solution1a Optimize Base/ Solvent/Temp Problem1->Solution1a Yes Problem3 Issue in Reduction Step? Problem2->Problem3 No Solution2a Use Acetic Acid for Regiocontrol Problem2->Solution2a Yes Solution3a Use Stronger/Milder Reducing Agent Problem3->Solution3a Yes Purification Purification Issues? Problem3->Purification No Solution1b Check Purity of Starting Materials Solution1a->Solution1b Solution1b->Problem2 Solution2b Monitor Reaction by TLC Solution2a->Solution2b Solution2b->Problem3 Solution3b Control Temp (0 °C to RT) Solution3a->Solution3b Solution3b->Purification Recrystallize Optimize Recrystallization Solvent Purification->Recrystallize Yes End Improved Yield Purification->End No Chromatography Develop Gradient Chromatography Recrystallize->Chromatography Chromatography->End

Caption: A decision-making workflow for troubleshooting low yields.

Part B: Formation of the C3-Methanol Group

Q3: I have successfully synthesized the pyrazole-3-carboxylate ester, but the reduction to the primary alcohol is giving me low yields. What are the best practices for this step?

A3: The reduction of a carboxylate ester to an alcohol is a standard transformation, but its success with heterocyclic systems depends heavily on the choice of reducing agent and reaction conditions.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters to alcohols. It is the most common choice for this transformation.

    • Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not strong enough to reduce esters. It is more suitable for reducing aldehydes or ketones.[12]

    • Recommendation: Use Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like Tetrahydrofuran (THF) or Diethyl Ether.

  • Experimental Protocol and Causality:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Temperature Control: The reaction is highly exothermic. The solution of the pyrazole ester should be added slowly to a cooled (0 °C) suspension of LiAlH₄ in THF. After the addition is complete, the reaction can be stirred at room temperature or gently heated to ensure completion.

    • Work-up Procedure: Quenching the excess LiAlH₄ is critical and must be done carefully. A common and safe method is the Fieser work-up: sequential, slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, all while cooling in an ice bath. This procedure precipitates the aluminum salts as a granular solid that is easy to filter off.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows starting material, the cause could be insufficient LiAlH₄ (use 1.5-2.0 equivalents) or too short a reaction time.

    • Low Recovery after Work-up: The product may be trapped in the aluminum salt precipitate. Ensure thorough washing of the filter cake with a polar organic solvent (like Ethyl Acetate or THF) to recover all the product.

Comparative Overview of Reducing Agents

Reducing AgentSubstrateTypical SolventConditionsNotes
LiAlH₄ Ester, Aldehyde, KetoneAnhydrous THF, Et₂O0 °C to RTRecommended. Powerful but requires strict anhydrous conditions and careful work-up.
NaBH₄ Aldehyde, KetoneMethanol, Ethanol0 °C to RTNot suitable for ester reduction. Milder and safer to handle.
Diisobutylaluminium hydride (DIBAL-H) EsterAnhydrous Toluene, THF-78 °CCan be used to reduce esters to aldehydes at low temperatures. Over-reduction to the alcohol is possible at higher temperatures.
Part C: Purification and Analysis

Q4: My final product, [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, is impure after work-up. What are the best methods for purification?

A4: Proper purification is essential to obtain a high-purity final product. The two most effective techniques for this compound are recrystallization and column chromatography.[13][14]

  • Recrystallization: This is the preferred method if the product is a solid and a suitable solvent can be found. It is efficient for removing small amounts of impurities.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or insoluble at all temperatures.

    • Common Solvents for Pyrazoles: Ethanol, methanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexane are often effective.[14]

    • Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it means the solution is supersaturated or cooling too quickly. Try using a larger volume of solvent, allowing the solution to cool more slowly, or switching to a different solvent system.[14]

  • Silica Gel Column Chromatography: This is the most versatile method for separating compounds with different polarities.[13]

    • Eluent System: The polarity of the eluent is key. For a moderately polar compound like your target alcohol, a gradient elution starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing to a more polar mixture (e.g., 50-70% Ethyl Acetate in Hexane) will likely provide good separation.

    • Monitoring: Use TLC to identify the mobile phase that gives your product an Rf value of approximately 0.3-0.4 for the best separation on a column.

    • Confirmation: After purification, confirm the structure and purity using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. JoVE, [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. JoVE, [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. PubMed, [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. UNC Press, [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC, [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT, [Link]

  • Process for the purification of pyrazoles.
  • Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. UII, [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate, [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate, [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia, [Link]

  • Novel pyrazole derivatives inhibit HIV-1 by targeting the V3 loop of the gp120 envelope protein. RSC Medicinal Chemistry, [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications, [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, [Link]

  • Method for purifying pyrazoles.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate, [Link]

  • 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one. PMC, [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate, [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen, [Link]

  • [5-(2-methoxyphenyl)-1h-pyrazol-3-yl]methanol. PubChem, [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate, [Link]

  • Unit 4 Pyrazole. Slideshare, [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate, [Link]

  • Pyrazole synthesis. Organic Chemistry Portal, [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI, [Link]

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. PMC, [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC, [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals, [Link]

  • Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Institute of Molecular and Translational Medicine, [Link]

  • 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. IUCr, [Link]

  • 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. MDPI, [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development and Optimization for [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Welcome to the technical support center for the HPLC method development and optimization of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC method development and optimization of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical, and scientifically-grounded advice. Here, we move beyond generic protocols to explain the "why" behind the "how," empowering you to develop robust and reliable analytical methods.

I. Foundational Knowledge: Understanding the Analyte

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (CAS No. 939053-55-1) possesses a unique combination of functional groups that dictate its chromatographic behavior.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₁H₁₂N₂O₂[1][2]
Molecular Weight 204.23 g/mol
Structure A pyrazole ring substituted with a methoxyphenyl group and a methanol group.The pyrazole and methoxyphenyl groups provide UV chromophores. The methanol group adds polarity. The presence of nitrogen atoms in the pyrazole ring can lead to interactions with silanol groups on silica-based columns.
Predicted XlogP 1.0[1]Suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography.
UV Absorbance Pyrazole itself has a strong absorbance around 203 nm.[3] The methoxyphenyl group will contribute to absorbance at higher wavelengths, likely in the 220-280 nm range.A photodiode array (PDA) detector is highly recommended to determine the optimal wavelength for detection and to assess peak purity. A starting wavelength of 230 nm or 254 nm is a reasonable initial choice.
Solubility Expected to have limited solubility in neutral aqueous solutions but better solubility in organic solvents like methanol and acetonitrile.[4] The pyrazole ring's basic nitrogen atoms suggest that solubility may increase in acidic conditions.[4]The sample diluent should be compatible with the mobile phase to ensure good peak shape. A mixture of the mobile phase or a higher percentage of the organic component is often a good choice.
Stability Pyrazole rings are generally stable, but can be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic conditions.[4][5][6]Forced degradation studies are crucial for developing a stability-indicating method.

II. Initial Method Development: A Step-by-Step Protocol

This section provides a robust starting point for developing an HPLC method for [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. The rationale behind each parameter selection is explained to facilitate understanding and future optimization.

Protocol 1: Initial Reversed-Phase HPLC Method

Objective: To achieve initial separation and peak identification of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.

Materials:

  • [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) detector

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column is a versatile starting point for moderately polar compounds. The particle size and dimensions provide a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to protonate silanol groups on the column, reducing peak tailing. It also provides a consistent pH for reproducible chromatography.
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential in early method development to elute the analyte and any potential impurities with unknown polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5-10 µLA smaller injection volume minimizes the risk of peak distortion.
Detection PDA Detector (200-400 nm)A PDA detector allows for the determination of the optimal detection wavelength and assessment of peak purity.

Sample Preparation:

  • Prepare a stock solution of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol at approximately 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% FA) to a final concentration of approximately 50-100 µg/mL.

Workflow for Initial Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization Analyte_Info Gather Analyte Physicochemical Info Standard_Prep Prepare Standard and Sample Solutions Analyte_Info->Standard_Prep Initial_Run Perform Initial Gradient Run Standard_Prep->Initial_Run Peak_ID Identify Analyte Peak (Retention Time & UV) Initial_Run->Peak_ID Assess_Chromatogram Assess Peak Shape, Resolution, & Retention Peak_ID->Assess_Chromatogram Optimize Optimize Method (Gradient, pH, etc.) Assess_Chromatogram->Optimize Suboptimal? Validation Method Validation Assess_Chromatogram->Validation Acceptable? Optimize->Initial_Run Re-run Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Corrective Action Peak_Tailing Peak Tailing Silanol_Interaction Silanol Interactions Peak_Tailing->Silanol_Interaction RT_Drift Retention Time Drift Temp_Fluctuation Temperature Fluctuations RT_Drift->Temp_Fluctuation Noisy_Baseline Noisy Baseline Contaminated_Solvent Contaminated Solvents Noisy_Baseline->Contaminated_Solvent Add_Modifier Add Acidic Modifier Silanol_Interaction->Add_Modifier Use_Thermostat Use Column Thermostat Temp_Fluctuation->Use_Thermostat Fresh_Mobile_Phase Prepare Fresh Mobile Phase Contaminated_Solvent->Fresh_Mobile_Phase

Sources

Troubleshooting

Troubleshooting low solubility of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol in aqueous assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering low aqueous solubility with the compound [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. The cont...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering low aqueous solubility with the compound [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. The content is structured in a flexible question-and-answer format to directly address common experimental challenges.

First, Understand Your Compound: A Physicochemical Overview

Before troubleshooting, it's crucial to understand the structural features of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol that govern its solubility.

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Key Structural Features:

    • Methoxyphenyl Group: This aromatic, methoxy-substituted phenyl ring is significantly non-polar (lipophilic) and is the primary contributor to the compound's low water solubility.[1]

    • Pyrazole Ring: This heterocyclic ring contains two nitrogen atoms. Pyrazoles can act as both weak acids and weak bases, meaning their ionization state—and thus solubility—can be influenced by pH.[1][2] The nitrogen atoms are also capable of hydrogen bonding with water.[1]

    • Methanol Group (-CH₂OH): This hydroxyl group is polar and can participate in hydrogen bonding, which slightly enhances aqueous solubility.

A key predictor of solubility is the partition coefficient (logP), which measures a compound's relative solubility in a lipid vs. an aqueous phase. The predicted XlogP for this molecule is 1.0, indicating a preference for a more lipophilic environment over a purely aqueous one.[3] This combination of a large lipophilic group with polar, ionizable functionalities results in complex solubility behavior that is highly dependent on the solution's conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound stock, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and why?

This is a classic issue of exceeding the kinetic solubility limit of the compound. Here’s the breakdown:

  • High Concentration Stock: You start with a high concentration of your compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where it is readily soluble.[4]

  • Solvent Shift: When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble.

  • Supersaturation and Precipitation: The final concentration of the compound in the assay buffer is likely far above its true thermodynamic (equilibrium) solubility limit in that specific medium. This creates a thermodynamically unstable supersaturated solution, from which the compound rapidly precipitates or "crashes out" as fine particles.[5][6]

This is why kinetic solubility, which is relevant for high-throughput screening and initial assays, is often much lower than the concentration of the DMSO stock solution would suggest.[5]

Q2: What are the simplest, most direct methods I can try at the bench to prevent this precipitation?

For initial troubleshooting, focus on modifying the aqueous environment to make it more hospitable for your compound. The two most effective first-line strategies are adjusting the pH and using co-solvents.

Strategy 1: pH Adjustment

The pyrazole ring of your compound has ionizable nitrogen atoms.[2] By changing the pH of your buffer, you can protonate or deprotonate these sites, forming a salt in situ. Salts are generally much more water-soluble than their neutral counterparts.[7][8]

  • Mechanism: The pyrazole ring is weakly basic.[1] Lowering the pH of your buffer (e.g., to pH 5.0 or 6.0) will protonate one of the nitrogen atoms, creating a positive charge and forming a more soluble conjugate acid.

  • How to Test: Prepare a series of your assay buffers at different pH values (e.g., 5.5, 6.5, 7.4, 8.0). Perform a small-scale test by adding your DMSO stock to each buffer and visually inspecting for precipitation.

  • Caution: You must ensure that the altered pH does not affect your assay's biological components (e.g., enzyme activity, cell viability).

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, making it easier to dissolve lipophilic compounds.[9][10]

  • Mechanism: The co-solvent disrupts the strong hydrogen-bonding network of water, creating a microenvironment that is less polar and more favorable for solvating the methoxyphenyl group of your compound.

  • Common Co-solvents:

    • DMSO: Often already present from the stock solution. Increasing the final concentration to 1-2% (if the assay allows) can help.

    • Ethanol: A common and effective choice.

    • Polyethylene Glycols (PEGs): Low molecular weight PEGs like PEG-300 or PEG-400 are excellent solubilizers.[11]

  • How to Implement: Start by aiming for a final co-solvent concentration of 1-5% (v/v) in your assay buffer. Always confirm the maximum tolerance of your assay system for any co-solvent to avoid artifacts.[11]

Q3: I've tried pH and co-solvents, but solubility is still too low for my required concentration. What advanced formulation strategies can I use?

When simple methods are insufficient, you can turn to formulation excipients that fundamentally alter how the compound is presented to the aqueous environment.

TechniqueMechanism of ActionCommon AgentsKey Considerations
Surfactants Form micelles that encapsulate the lipophilic compound in their non-polar core, presenting a hydrophilic exterior to the water.[11]Polysorbates (Tween® 20, Tween® 80), Triton™ X-100.[11]Use at concentrations above the Critical Micelle Concentration (CMC). Ensure surfactant is non-denaturing and does not interfere with the assay.
Complexation Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The compound's methoxyphenyl group can fit into the interior, forming a soluble inclusion complex.[11][12]β-cyclodextrin, HP-β-CD (Hydroxypropyl-β-cyclodextrin), Captisol® (Sulfobutylether-β-cyclodextrin).Stoichiometry is important. Can be prepared by co-lyophilizing the compound and cyclodextrin.
Solid Dispersions The compound is molecularly dispersed in a solid, hydrophilic polymer matrix. This prevents the formation of a stable crystal lattice, resulting in an amorphous state with higher apparent solubility and faster dissolution.[7][13]Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Soluplus®.[13][14]Requires preparation (e.g., solvent evaporation, melt extrusion) before the experiment. Excellent for improving bioavailability in vivo.[11]

Below is a diagram illustrating these advanced solubilization mechanisms.

G cluster_0 Surfactant Micelle cluster_1 Cyclodextrin Complex cluster_2 Solid Dispersion s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S drug_micelle Drug cd Cyclodextrin drug_cd Drug p1 p2 p3 p4 p5 drug_sd Drug label_polymer Polymer Matrix

Caption: Mechanisms of advanced solubilization techniques.

Q4: How can I quantitatively and reliably measure the aqueous solubility of my compound?

To make informed decisions, you need reliable data. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[15][16] This protocol ensures you are measuring the true saturation point of the compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol in a selected aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline).

Materials:

  • [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control (e.g., 25°C or 37°C)

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or LC-MS system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., ~2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[15]

    • Add a precise volume of the aqueous buffer (e.g., 1.0 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Incubate at a constant temperature (e.g., 25°C) for at least 24-48 hours to ensure equilibrium is reached.[16] The solution should appear as a slurry.

  • Phase Separation:

    • After incubation, let the vials stand for 30 minutes to allow the excess solid to settle.

    • To ensure complete removal of solids, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully collect the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining microparticulates. This step is critical to avoid artificially high results.[15]

    • Accurately dilute the clear filtrate with a suitable solvent (e.g., 1:10 with acetonitrile/water) to bring the concentration within the linear range of your analytical method.

  • Quantification:

    • Prepare a calibration curve using known concentrations of your compound in the same solvent used for dilution.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[15][17]

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as µg/mL or µM.

Q5: I am seeing inconsistent results between experiments or precipitation over the course of my assay. What are the common culprits?

Inconsistency often points to solubility issues that manifest over time or due to interactions with labware.

  • Time-Dependent Precipitation: A solution may appear clear initially but can precipitate over the duration of a long assay (e.g., >2 hours). This occurs as the unstable supersaturated solution slowly reverts to a lower energy state. Consider pre-incubating your compound in the final assay buffer for the full duration of the experiment and centrifuging before analysis to see if the effective concentration changes.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware like microplates and pipette tips, reducing the actual concentration in solution. Using low-adsorption plastics or including a small amount of a non-ionic surfactant (like 0.01% Tween® 80) can help mitigate this.

  • Insufficient Mixing: When adding the DMSO stock to the buffer, ensure rapid and thorough mixing (e.g., by vortexing or repeated pipetting) to aid dissolution and prevent the formation of localized high concentrations that precipitate immediately.

The following workflow provides a logical approach to troubleshooting these issues systematically.

Caption: A logical workflow for troubleshooting low compound solubility.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed, 1-11.
  • PubChemLite. (n.d.). [5-(2-methoxyphenyl)-1h-pyrazol-3-yl]methanol.
  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Journal of Innovations in Pharmaceutical and Biological Sciences. (2015, October 5). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
  • ChemicalBook. (n.d.). Pyrazole.

Sources

Optimization

Technical Support Center: Troubleshooting[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Cross-Couplings

Welcome to the Advanced Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals encountering chemoselectivity, catalyst poisoning, or unexpected oxidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals encountering chemoselectivity, catalyst poisoning, or unexpected oxidation issues when performing transition-metal-catalyzed cross-couplings with [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol .

Part 1: Substrate Profiling & Mechanistic Bottlenecks[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol is a highly functionalized, ambidentate substrate that presents three distinct challenges during palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions):

  • The 1H-Pyrazole NH (Catalyst Poisoning & N-Arylation): Pyrazoles are excellent ligands for transition metals. The free NH can easily deprotonate under basic coupling conditions, forming stable, inactive multinuclear Pd(II)-pyrazolyl complexes that precipitate out of solution, effectively killing the catalytic cycle.

  • The Primary Alcohol (β-Hydride Elimination): The hydroxymethyl group (-CH₂OH) is highly prone to oxidation. Upon forming a Pd(II)-alkoxide intermediate, the complex can undergo rapid β-hydride elimination rather than the desired reductive elimination, yielding a pyrazole-3-carboxaldehyde byproduct and reducing the aryl halide .

  • The 2-Methoxyphenyl Group (Steric & Electronic Interference): While providing steric bulk, the methoxy oxygen can act as a hemilabile coordinating group, potentially stabilizing off-cycle resting states.

Mechanism Pd0 Pd(0) Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Ar-X Addition Alkoxide Pd(II) Alkoxide Intermediate PdII->Alkoxide Pyrazole-OH + Base Product Desired Cross-Coupled Product Alkoxide->Product Reductive Elimination SideProd Aldehyde Byproduct (Oxidation) Alkoxide->SideProd β-Hydride Elimination Product->Pd0 Catalyst Regeneration

Competing pathways in Pd-catalyzed cross-coupling: Reductive vs. β-hydride elimination.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns black almost instantly upon heating, and I observe <10% conversion. What is happening? A: The black precipitate is palladium black, indicating rapid catalyst death. This is caused by the free pyrazole NH coordinating to the Pd center, forming an inactive oligomeric species. Solution: You must either protect the pyrazole NH (e.g., with a THP or SEM group) or use a bulky, bidentate ligand with a wide bite angle, such as Xantphos. Xantphos creates a steric environment that prevents the pyrazole from forming stable square-planar Pd(II) resting states .

Q2: I am trying to perform a C-O coupling, but my 1H NMR shows a new sharp singlet at ~9.8 ppm and my aryl halide is being reduced. How do I fix this? A: The peak at 9.8 ppm is the aldehyde proton of pyrazole-3-carboxaldehyde. Your primary alcohol is undergoing Pd-catalyzed oxidation via β-hydride elimination . Solution: To outcompete β-hydride elimination, you must accelerate the reductive elimination step. Switch your ligand to a dialkylbiaryl phosphine specifically designed for primary alcohols, such as RockPhos or a di-1-adamantyl-substituted bipyrazolylphosphine . Alternatively, protect the -CH₂OH group as a TBS ether.

Q3: How do I control chemoselectivity between the NH and the OH group if I want to selectively arylate one over the other? A: Selectivity is governed by the choice of base and ligand. The pyrazole NH is more acidic but less nucleophilic than the alkoxide. To selectively O-arylate, use a weaker base like Cs₂CO₃ that will not fully deprotonate the NH, combined with an alcohol-specific ligand like RockPhos . To selectively N-arylate, use a stronger base (NaOtBu) and a ligand that favors C-N bond formation (e.g., tBuBrettPhos).

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and observed side reactions when coupling[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol with an unactivated aryl chloride.

LigandBaseSolventPrimary OutcomeMechanistic Rationale
BINAP NaOtBuToluene<5% Yield (Pd Black)Unhindered Pd allows pyrazole NH coordination, leading to irreversible catalyst poisoning.
RuPhos NaOtBuDioxane30% Yield (Aldehyde byproduct)Monodentate ligand allows alkoxide formation, but reductive elimination is slower than β-hydride elimination.
Xantphos Cs₂CO₃Ethanol75% Yield (N-Aryl product)Wide bite angle prevents catalyst poisoning; weaker base prevents primary alcohol oxidation .
RockPhos Cs₂CO₃Toluene88% Yield (O-Aryl product)Bulky biaryl phosphine forces rapid C-O reductive elimination, bypassing alcohol oxidation .

Part 4: Validated Experimental Protocols

Workflow Start Initiate Cross-Coupling Check1 Is Pd precipitating (Black solid)? Start->Check1 Sol1 Switch to Xantphos or Protect Pyrazole NH Check1->Sol1 Yes Check2 Is Aldehyde forming (NMR ~9.8 ppm)? Check1->Check2 No Sol1->Check2 Sol2 Use RockPhos or Protect -CH2OH (TBS) Check2->Sol2 Yes Check3 Poor N/O Selectivity? Check2->Check3 No Sol2->Check3 Sol3 Tune Base (Cs2CO3) & Lower Temp Check3->Sol3 Yes Success Optimal Yield Achieved Check3->Success No Sol3->Success

Diagnostic workflow for resolving common side reactions in pyrazole-methanol couplings.

Protocol A: Direct C-O Coupling (Unprotected Route)

Use this protocol to avoid the atom-economy penalty of protecting groups, leveraging ligand design to force chemoselectivity.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (1.0 equiv), the aryl halide (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.0 mol %) and RockPhos (4.5 mol %). Note: The slight excess of ligand to Pd ensures no unligated Pd(0) is available for pyrazole coordination.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration). Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Protection-Coupling-Deprotection (High-Fidelity Route)

Use this protocol if Protocol A fails due to extreme steric hindrance of your specific aryl halide partner.

  • Step 1: O-Protection (TBS Ether): Dissolve the pyrazole-methanol (1.0 equiv) in DMF. Add Imidazole (2.5 equiv) and TBSCl (1.1 equiv) at 0 °C. Stir for 4 hours at room temperature. Extract with Et₂O/Water.

  • Step 2: N-Protection (THP Aminal): Dissolve the crude TBS-ether in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and catalytic p-TsOH (0.1 equiv). Stir at room temperature until complete by TLC. This completely neutralizes the nucleophilicity and coordinating ability of the pyrazole.

  • Step 3: Cross-Coupling: Perform your standard Buchwald-Hartwig or Suzuki coupling on the fully protected scaffold. Standard ligands (e.g., XPhos, RuPhos) and strong bases (NaOtBu) can now be used without risk of side reactions.

  • Step 4: Global Deprotection: Treat the purified coupled product with TBAF (2.0 equiv) in THF at room temperature to remove the TBS group, followed by 4M HCl in Dioxane/MeOH to cleave the THP group.

Part 5: References

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: Organic Letters (American Chemical Society) URL:[Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: Organic Letters (American Chemical Society) URL:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Aerobic Alcohol Oxidation Coupled to Palladium-Catalyzed Alkene Hydroarylation with Boronic Esters Source: Angewandte Chemie International Edition (via PubMed Central) URL:[Link]

Troubleshooting

Reducing synthetic impurities in [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol batches

Welcome to the technical support center for the synthesis and purification of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes, ensuring high-purity batches suitable for downstream applications. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of pharmaceutical products, making their identification and control a critical aspect of drug development.[1][2][3] Failure to meet stringent purity limits set by regulatory bodies like the FDA and ICH can lead to significant delays in product approval and costly recalls.[1][4]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Logical Workflow for Synthesis and Purification

A systematic approach is crucial for successfully synthesizing and purifying the target compound. The following workflow outlines the key stages, from initial reaction to final purity assessment.

G cluster_0 Synthesis & Workup cluster_1 Analysis & Strategy cluster_2 Purification & Final Analysis Synthesis Step 1: Synthesis (e.g., Chalcone Cyclization) Workup Step 2: Reaction Quench & Aqueous Workup Synthesis->Workup Crude_Analysis Step 3: Crude Product Analysis (TLC, LC-MS, 1H NMR) Workup->Crude_Analysis Strategy Step 4: Purification Strategy Selection Crude_Analysis->Strategy Identify Impurity Profile Purification Step 5: Execute Purification (Chromatography/Recrystallization) Strategy->Purification Purity_Analysis Step 6: Final Purity Assessment (HPLC, NMR, MS) Purification->Purity_Analysis Collect & Combine Pure Fractions

Caption: General workflow for synthesis, purification, and analysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. The primary synthetic route considered involves the cyclization of a chalcone intermediate (derived from a Claisen-Schmidt condensation) with hydrazine.[5][6]

Q1: My final product is a mixture of two very similar compounds that are difficult to separate. What are they and how can I fix this?

A1: This is a classic case of regioisomer formation, a significant challenge in the synthesis of asymmetrically substituted pyrazoles. [7][8]

  • Causality: When an unsymmetrical 1,3-dicarbonyl precursor (or its chalcone equivalent) reacts with hydrazine, the nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different constitutional isomers. For your target molecule, this would result in the desired 5-(2-methoxyphenyl) isomer and the undesired 3-(2-methoxyphenyl) isomer. These regioisomers often have very similar physical properties (polarity, solubility), making their separation challenging.[8][9]

  • Identification:

    • NMR Spectroscopy: The most definitive method. You will observe two distinct sets of peaks for the pyrazole and methoxyphenyl protons. Careful analysis of 2D NMR spectra (NOESY/ROESY) can help distinguish the isomers based on through-space correlations.

    • LC-MS: You may see two co-eluting or closely eluting peaks with the same mass-to-charge ratio.

  • Solutions:

    • Reaction Condition Optimization: The regioselectivity of the cyclization can sometimes be influenced by pH, solvent, and temperature. Running the reaction under acidic conditions (e.g., in glacial acetic acid) can favor one isomer over the other.[10] Experiment with a small-scale Design of Experiments (DoE) to find the optimal conditions.[5]

    • Chromatographic Separation: While difficult, separation by column chromatography is often possible. Use a high-performance silica gel and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane) to maximize resolution.[7]

    • Directed Synthesis: If feasible, consider a synthetic route that avoids the unsymmetrical intermediate. For example, some multi-component reactions or syntheses starting from pre-functionalized alkynes can offer greater regiocontrol.[11][12]

G cluster_products Potential Products Intermediate Unsymmetrical 1,3-Dicarbonyl Intermediate Carbonyl 1 Carbonyl 2 Product1 Desired Regioisomer [5-(2-methoxyphenyl)...] Intermediate:c1->Product1 Product2 Undesired Regioisomer [3-(2-methoxyphenyl)...] Intermediate:c2->Product2 Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate:c1 Attack at C1 Hydrazine->Intermediate:c2 Attack at C2

Caption: Formation of regioisomers from an unsymmetrical intermediate.

Q2: My crude product contains a significant amount of unreacted starting material (chalcone). How can I drive the reaction to completion and remove the residue?

A2: Incomplete cyclization is a common issue, often related to reaction kinetics or stoichiometry. [8]

  • Causality: The cyclization of a chalcone with hydrazine requires sufficient time and thermal energy. The reaction may stall if the temperature is too low, the reaction time is too short, or if the hydrazine has degraded or was used in a suboptimal amount.

  • Solutions:

    • Optimize Reaction Conditions:

      • Temperature & Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the chalcone spot disappears.[8] Refluxing in a solvent like ethanol or acetic acid is common.[10][13]

      • Stoichiometry: Ensure at least a stoichiometric amount of high-quality hydrazine hydrate is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

    • Purification:

      • Column Chromatography: The chalcone intermediate is typically less polar than the resulting pyrazole-methanol product (due to the hydroxyl group and N-H bonds). It can usually be separated effectively using column chromatography.[7]

      • Recrystallization: If the chalcone has significantly different solubility properties, recrystallization can be an effective purification method.[14]

Q3: The isolated product has a persistent yellow or reddish color, even after initial purification. What causes this and how can I remove it?

A3: Colored impurities often arise from side reactions involving the hydrazine starting material or oxidation of intermediates. [8]

  • Causality: Hydrazine can undergo side reactions to form colored by-products. Additionally, pyrazoline intermediates, if not fully aromatized to the pyrazole, can sometimes be colored. Oxidation of the product or intermediates during workup or storage can also lead to color formation.

  • Solutions:

    • Charcoal Treatment: This is a highly effective method for removing colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture briefly, and then filter it through a pad of Celite to remove the charcoal.[8]

    • Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.[14]

    • Inert Atmosphere: During the reaction and workup, using an inert atmosphere (like nitrogen or argon) can minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for routine purity analysis of my batches?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity assessment.[15]

Technique Primary Purpose Key Considerations
TLC Rapid reaction monitoring and fraction analysis during chromatography.Use a combination of UV visualization and a stain (e.g., permanganate) to ensure all spots are detected.[7]
HPLC (UV) Quantitative purity assessment (% area). The gold standard for final product release.Develop a stability-indicating method capable of separating the API from potential degradants and impurities.[16]
LC-MS Identification of impurities by mass-to-charge ratio.Essential for quickly identifying unreacted starting materials, intermediates, and common by-products.[15][17]
¹H NMR Structural confirmation of the final product and identification of major impurities.Provides definitive structural information and can quantify impurities if an internal standard is used.[7]
GC-MS Analysis of volatile organic impurities and residual solvents.Important for meeting regulatory limits (e.g., ICH Q3C) for residual solvents.[15][17]
Q2: I need to purify my product by column chromatography. Can you provide a general protocol?

A2: Certainly. Column chromatography is a powerful technique for separating the target compound from both more and less polar impurities.[7]

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis (aim for a product Rf of ~0.25-0.35). A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[7] Prepare a slurry of silica gel in the non-polar solvent (hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. It is often best to "dry load" the sample: dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes. You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity by adding more ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, rather than crystallizing.[14]

  • Troubleshooting Steps:

    • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to prevent rapid temperature drops which favor oil formation.[14]

    • Change Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is slightly less soluble. Alternatively, use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[14]

    • Lower Crystallization Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation by further reducing solubility.[14]

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

References

  • The Role of Impurities in Drug Development and How to Control Them. (2025, January 8). Aquigen Bio Sciences.
  • The Importance of Impurity Standards in Pharmaceutical Development. (2025, April 8). PharmiWeb.com.
  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (2025, December 23).
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Effects of Impurities in Pharmaceuticals. (2020, January 20). Veeprho.
  • Recrystallization techniques for purifying pyrazole compounds. (2025, December). BenchChem.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • Types Of Impurities In Pharmaceutical Industry. (2024, June 17). Simson Pharma Limited.
  • Process for the purification of pyrazoles. (2009).
  • Impurities in Drug Substances and Products. USP.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Method for purifying pyrazoles. (2011).
  • Improved synthesis of chalcones and pyrazolines under ultrasonic irradi
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condens
  • Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. JOCPR.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry.
  • Optimization of the reaction conditions for Claisen-Schmidt condensation.
  • About Workup. University of Rochester Department of Chemistry.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1).
  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE.
  • Determination of heterocyclic aromatic amines in beef extract, cooked meat and rat urine by liquid chromatography with coulometric electrode array detection. University of Vienna.
  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Journal of Molecular Structure.
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2017, February 18). Oriental Journal of Chemistry.
  • Analytical methods for detecting impurities in 2-(Furan-3-yl)-1-tosylpyrrolidine. (2025, December). BenchChem.
  • Synthesis and characterization of 3-benzoylbenzofuran–pyrazole hybrids as potential HIV-1 protease inhibitors. (2025, February 5). RSC Medicinal Chemistry.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2026, March 18).
  • III Analytical Methods.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

Sources

Optimization

Technical Support Center: Crystallization Optimization for[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Welcome to the Advanced Crystallization Support Center. Crystallizing[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. Crystallizing[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol presents unique thermodynamic and kinetic challenges. The molecule features a pyrazole ring (a strong hydrogen bond donor and acceptor), a methoxyphenyl group, and a flexible hydroxymethyl group. This high density of hydrogen-bonding sites makes the active pharmaceutical ingredient (API) highly prone to polymorphism, solvate formation, and liquid-liquid phase separation (LLPS) during isolation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve a robust, scalable crystallization process.

Core Crystallization & Troubleshooting Workflow

Fig 1: Workflow for troubleshooting oiling out and controlling nucleation during crystallization.

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling, my solution turns cloudy and forms a sticky resin at the bottom of the reactor instead of crystals. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[1]. Because[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol has multiple hydrogen-bonding sites (the pyrazole NH/N and the hydroxymethyl OH), solute molecules can form transient, disordered networks in highly supersaturated solutions. Instead of overcoming the kinetic barrier to form a rigid crystal lattice, the system lowers its free energy by separating into a dense, solute-rich liquid phase and a solvent-rich phase[2]. This oil phase traps impurities and often solidifies into a difficult-to-process amorphous glass[1].

Q: How can I bypass the binodal curve and force proper crystalline nucleation? A: You must prevent the system from reaching the high supersaturation levels that trigger spinodal decomposition or binodal phase separation. This is achieved by mapping the Metastable Zone Width (MSZW) and employing a precise seeding strategy combined with a controlled cooling profile[3]. Seeding provides an immediate surface area for solute integration, bypassing the kinetic barrier of primary nucleation and pulling the solution concentration away from the LLPS boundary[4].

Protocol 1: Seeded Cooling Crystallization to Bypass LLPS

Causality Focus: This protocol ensures the system remains within the metastable zone, favoring crystal growth over solute-rich droplet formation.

  • Determine the MSZW: Use a polythermal method to find the saturation temperature ( Tsat​ ) and the nucleation temperature ( Tnuc​ ). Causality: You must know these boundaries to seed correctly. Seeding above Tsat​ dissolves the seeds; seeding too close to Tnuc​ risks spontaneous oiling out.

  • Isothermal Seeding: Heat the mixture to Tsat​+5∘C to ensure complete dissolution. Cool linearly to a temperature corresponding to 30% of the MSZW. Add 2–5 wt% of milled seed crystals (20–50 µm). Hold isothermally for 60 minutes. Causality: The isothermal hold allows the seeds to heal and begin growing, gently depleting the supersaturation without crossing the LLPS boundary.

  • Non-Linear Cooling: Implement a cubic cooling profile to the final isolation temperature. Causality: A cubic cooling curve starts slowly and accelerates. This perfectly matches the kinetics of crystal growth: as particles grow, their surface area increases, allowing them to consume solute faster without spiking supersaturation[3].

  • Self-Validating Mechanism: Monitor the process using in-line Focused Beam Reflectance Measurement (FBRM). The protocol is self-validating if the chord length distribution strictly shifts to the right (indicating particle growth) without a sudden spike in 1–10 µm counts (secondary nucleation) or spherical droplet detection (LLPS).

Section 2: Controlling Polymorphism and Hydrogen-Bonded Synthons

Q: We are isolating multiple crystalline forms with varying melting points. How do we drive the system toward a single, thermodynamically stable polymorph? A: Pyrazole derivatives are notorious for forming diverse supramolecular assemblies—such as dimers, trimers, and catemers—via N-H···N and N-H···O hydrogen bonds[5][6]. The presence of the hydroxymethyl and methoxy groups in your API introduces competing hydrogen bond acceptors. If you use protic solvents (e.g., ethanol, methanol), the solvent molecules act as hydrogen bond donors/acceptors, disrupting the preferred pyrazole-pyrazole dimers and often leading to metastable forms or solvates. Switching to aprotic solvents (e.g., ethyl acetate, toluene) denies the solute these solvent interactions, forcing the API molecules to hydrogen-bond with each other, thereby driving the system toward the thermodynamically stable polymorph[7].

Fig 2: Logical relationship between solvent selection and hydrogen-bond directed polymorphism.

Protocol 2: Solvent-Mediated Polymorphic Transformation (Slurry Aging)

Causality Focus: This protocol utilizes Ostwald ripening to convert a mixture of kinetic and metastable forms into the single, thermodynamically stable polymorph.

  • Solvent Selection: Suspend the mixed-polymorph API in an aprotic solvent system (e.g., Ethyl Acetate/Heptane) where it has moderate solubility (10–30 mg/mL). Causality: Moderate solubility ensures dynamic exchange between the solid and liquid phases without dissolving the entire batch.

  • Temperature Cycling: Subject the slurry to temperature cycles between 20°C and 40°C (heating at 1°C/min, cooling at 0.5°C/min) for 48 hours. Causality: The metastable forms have higher solubility than the stable form. During heating, the metastable forms dissolve preferentially. During cooling, the supersaturation is relieved by growth exclusively on the stable form's lattice.

  • Self-Validating Mechanism: Withdraw daily aliquots, filter, dry, and analyze via Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). The system is self-validating when the DSC thermogram transitions from multiple peaks to a single, sharp endotherm corresponding to the highest melting point, confirming 100% conversion to the stable polymorph.

Section 3: Quantitative Optimization Parameters

To ensure consistent downstream processability (filtration, drying, and formulation), the crystallization parameters must be tightly controlled. The following table summarizes the optimized thermodynamic and kinetic parameters for [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.

Process ParameterTarget RangeMechanistic ImpactTroubleshooting Outcome
Initial Cooling Rate 0.10 - 0.15 °C/minPrevents rapid supersaturation buildup in the early stages of cooling.Mitigates LLPS (oiling out) and suppresses spontaneous primary nucleation[4].
Seed Loading 2.0 - 5.0 wt%Provides sufficient initial surface area for solute integration.Suppresses secondary nucleation, preventing the generation of unfilterable fines[3].
Seed Particle Size 20 - 50 µmBalances available surface area with the risk of particle agglomeration.Yields a narrow, unimodal final crystal size distribution (CSD).
Slurry Temp Cycle Δ T = 15 - 20 °CAccelerates dissolution-recrystallization kinetics.Ensures complete conversion to the thermodynamically stable polymorph via Ostwald ripening.
Antisolvent Addition < 0.05 V/minMaintains local supersaturation below the spinodal decomposition limit.Prevents localized oiling out at the point of antisolvent injection.

References

  • [1] Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • [2] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • [7] Polymorphism - integrated approach from high-throughput screening to crystallization optimization. AKJournals. Available at:[Link]

  • [4] Seeding Condition Strategy for Mitigating the Scale Formation and Enhancing the Yield in Suspension-Type Cooling Crystallization. ACS Publications. Available at:[Link]

  • [5] Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). MDPI. Available at:[Link]

  • [6] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCr Journals. Available at:[Link]

  • [3] Optimization of cooling strategy and seeding by FBRM analysis of batch crystallization. University of Huddersfield Research Portal. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol vs [5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanol reactivity

An in-depth comparative analysis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (the ortho-isomer) and [5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanol (the meta-isomer) reveals how subtle positional isomerism dictates pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (the ortho-isomer) and [5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanol (the meta-isomer) reveals how subtle positional isomerism dictates profound differences in chemical reactivity. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the mechanistic causality—specifically steric shielding, dihedral twisting, and electronic distribution—that drives their distinct behaviors in synthetic and catalytic workflows.

Mechanistic Basis of Reactivity Differences

While both compounds share a pyrazole core and a reactive hydroxymethyl group, the position of the methoxy (-OCH₃) substituent on the phenyl ring fundamentally alters their 3D conformation and electronic profile.

Conformational Isomerism & Steric Shielding

In the ortho-isomer, the proximity of the bulky methoxy group to the pyrazole ring creates a significant steric clash with the pyrazole's C4-H or N-H bonds. To relieve this steric strain, the molecule adopts a non-coplanar geometry, forcing a dihedral twist between the phenyl and pyrazole rings (typically between 40° and 55°)[3]. This twist breaks the extended π-conjugation between the two rings.

Conversely, the meta-isomer experiences minimal steric hindrance at the inter-ring junction. This allows the molecule to maintain a nearly coplanar geometry, facilitating continuous π-electron delocalization across the biphenyl-like axis.

Electronic Distribution (Resonance vs. Induction)

The methoxy group is an electron-donating group (EDG) via resonance but an electron-withdrawing group (EWG) via induction.

  • In the meta-isomer: Resonance effects cannot directly reach the pyrazole attachment point. The pyrazole ring primarily feels the inductive electron-withdrawing effect, slightly decreasing the nucleophilicity of the pyrazole nitrogens.

  • In the ortho-isomer: While resonance donation to the pyrazole ring is theoretically possible, the aforementioned steric twist severely reduces orbital overlap [3]. Consequently, the ortho-isomer exhibits localized electron density, making its pyrazole nitrogens highly sensitive to steric approach rather than purely electronic factors during functionalization [2].

Comparative Reactivity Pathways

The structural differences outlined above manifest in three primary reactivity pathways: Hydroxymethyl Oxidation, N-Alkylation, and C4-Electrophilic Substitution.

A. Electrooxidation of the Hydroxymethyl Group

Oxidation of the -CH₂OH group to the corresponding carboxylic acid is a critical transformation in drug development. When utilizing a NiO(OH) electrode in aqueous alkali [1], the meta-isomer exhibits significantly faster oxidation kinetics. The ortho-methoxy group creates a "steric umbrella" that partially shields the adjacent hydroxymethyl group, hindering optimal interaction with the electrode surface and in situ generated active oxygen species.

B. Regioselective N-Alkylation

Pyrazoles exhibit annular tautomerism, meaning standard N-alkylation often yields a difficult-to-separate mixture of N1 and N2 isomers. Here, the ortho-isomer is highly advantageous. The steric bulk of the ortho-methoxy group effectively blocks one side of the pyrazole ring. When subjected to electrophilic attack (e.g., methyl iodide), the ortho-isomer yields a highly regioselective product, whereas the meta-isomer yields a near-statistical mixture [2].

C. Quantitative Performance Data
Reactivity Parameter[5-(2-methoxyphenyl)-...]-methanol (Ortho)[5-(3-methoxyphenyl)-...]-methanol (Meta)Mechanistic Driver
Oxidation Yield (NiO(OH), 4h) 58%82%Steric shielding of the -CH₂OH group in the ortho-isomer [1].
N-Alkylation Regioselectivity > 90:10 (N1:N2)55:45 (N1:N2)Proximal steric bulk directing the electrophile [2].
C4-Bromination Rate (Relative) 1.0x1.4xCoplanarity in the meta-isomer stabilizes the Wheland intermediate.

Visualizing the Reaction Pathways

G SubstrateO Ortho-Methoxy Isomer Steric Steric Clash (Dihedral Twist 40-55°) SubstrateO->Steric Ortho Position SubstrateM Meta-Methoxy Isomer Coplanar Coplanar Geometry (Extended π-Conjugation) SubstrateM->Coplanar Meta Position NAlk High Regioselectivity in N-Alkylation Steric->NAlk Shields N1/N2 OxRate Faster Hydroxymethyl Oxidation Coplanar->OxRate Less Steric Hindrance

Conformational and electronic divergence dictating pyrazole reactivity.

Workflow Step1 1. Substrate Preparation (0.1 M in Aqueous Alkali) Step2 2. Electrooxidation (NiO(OH) Electrode, 25°C) Step1->Step2 Step3 3. Intermediate Monitoring (Aldehyde Formation) Step2->Step3 Step4 4. Acidification & Extraction (pH 3.0, EtOAc) Step3->Step4 Complete Conversion Step5 5. Product Isolation (Pyrazole-3-carboxylic acid) Step4->Step5

Standardized workflow for the electrooxidation of hydroxymethylpyrazoles.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols are optimized for comparing the reactivity of these two isomers.

Protocol A: Chemoselective Electrooxidation of the Hydroxymethyl Group

Adapted from established NiO(OH) electrooxidation methodologies [1].

  • Electrolyte Preparation: Dissolve 0.1 M of the chosen pyrazole methanol isomer in a 1.0 M NaOH aqueous solution (50 mL).

  • Cell Setup: Transfer the solution to an undivided electrochemical cell equipped with a Nickel foil anode (pre-conditioned to form the active NiO(OH) layer) and a stainless-steel cathode.

  • Electrolysis: Apply a constant current density of 20 mA/cm² at 25°C under vigorous stirring.

  • Monitoring: Track the disappearance of the hydroxymethyl peak via TLC or HPLC. The meta-isomer typically reaches >95% conversion within 3 hours, whereas the ortho-isomer requires up to 5 hours due to steric shielding.

  • Workup: Acidify the reaction mixture to pH 3.0 using 2M HCl to precipitate the resulting pyrazole-3-carboxylic acid. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective N-Alkylation

Demonstrating the steric utility of the ortho-methoxy group [2].

  • Deprotonation: Suspend 1.0 mmol of the pyrazole isomer in 10 mL of anhydrous DMF. Add 1.2 mmol of Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 1.1 mmol of Methyl Iodide (CH₃I). Stir the mixture at 40°C for 4 hours.

  • Quenching & Extraction: Quench with 10 mL of distilled water and extract with Dichloromethane (3 x 15 mL).

  • Analysis: Analyze the crude mixture via ¹H-NMR. The ortho-isomer will show a distinct >90:10 ratio of N1-methyl to N2-methyl products, validated by the integration of the N-CH₃ singlet peaks.

References

  • Lyalin, B.V., Petrosyan, V.A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry. URL: [Link]

  • Kankala, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. URL: [Link]

  • Glidewell, C., et al. (2005). Hydrogen-bonded chains in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(methoxyphenyl)propenones. IUCr Journals. URL: [Link]

Comparative

Comparative Validation of HPLC Analytical Methods for[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Quantification

As drug development pipelines increasingly feature complex heterocyclic intermediates, the demand for robust, self-validating analytical methods has never been higher. [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (Molec...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex heterocyclic intermediates, the demand for robust, self-validating analytical methods has never been higher. [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (Molecular Weight: 204.23) is a highly functionalized pyrazole derivative. It presents a unique chromatographic challenge: the molecule contains a polar, hydrogen-bonding pyrazole ring, a hydrophobic methoxyphenyl moiety, and a hydroxymethyl group.

This guide serves as a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) stationary phases—specifically evaluating traditional Alkyl C18 against Phenyl-Hexyl chemistries—for the precise quantification of this compound. By grounding our methodology in the updated ICH Q2(R2) guidelines [1] and FDA analytical validation standards [2], we establish a self-validating workflow designed for researchers and analytical scientists.

Mechanistic Causality: The "Why" Behind Column Selection

When quantifying nitrogen-rich heterocycles like pyrazoles, analytical scientists often default to standard C18 columns. However, this approach frequently results in poor peak symmetry.

The C18 Limitation: Traditional C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. The lone electron pairs on the pyrazole nitrogens are highly prone to secondary interactions with residual, unreacted acidic silanols on the silica support. This ionic interaction drags the analyte, resulting in severe peak tailing and compromised integration accuracy.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces a dual-retention mechanism. While the hexyl alkyl chain provides baseline hydrophobicity, the terminal phenyl ring engages in π−π (pi-pi) interactions with both the pyrazole ring and the 2-methoxyphenyl group of the analyte. This targeted affinity not only increases the retention factor ( k′ ) but effectively shields the analyte from residual silanols, yielding superior peak symmetry and theoretical plate counts.

Furthermore, controlling the mobile phase pH is critical. The pyrazole ring has a typical pKa​ of ~2.5 (conjugate acid). By utilizing a 10 mM Ammonium Acetate buffer at pH 6.0, we ensure the pyrazole remains entirely in its neutral, un-ionized state, eliminating unpredictable ionic retention shifts.

Analytical Validation Workflow

To ensure the method is fit for its intended purpose, the validation lifecycle must follow a structured, self-validating logic where each phase acts as a quality gate for the next.

Method_Validation S1 Phase 1: Method Optimization (Column & Mobile Phase Selection) S2 Phase 2: System Suitability Testing (SST) (Tailing Factor < 1.5, %RSD < 2.0) S1->S2 S3 Phase 3: Core ICH Q2(R2) Validation (Linearity, Accuracy, Precision) S2->S3 S4 Phase 4: Method Robustness (Flow Rate & Temp Variations) S3->S4

Fig 1. Phased HPLC analytical validation workflow emphasizing self-validating system suitability.

Step-by-Step Experimental Protocol

The following protocol details the optimized conditions for quantifying [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol. The system is designed to be self-validating; if the System Suitability Testing (SST) criteria in Step 3 are not met, the run must be aborted and the system investigated.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm hydrophilic PTFE membrane and degas ultrasonically for 10 minutes.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-Grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with methanol.

  • Working Standards: Serially dilute the stock solution using the sample diluent (50:50 Water:Acetonitrile, v/v) to achieve calibration concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the synthesized API or intermediate in the sample diluent to a target theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown samples, the chromatographic system must prove its reliability.

  • Inject the 50 µg/mL working standard six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Theoretical Plates ( N ) > 5000

    • Tailing Factor ( Tf​ ) 1.5

  • Causality Check: If Tf​ > 1.5, it indicates column degradation or silanol activity. Do not proceed until the column is flushed or replaced.

Step 4: Sample Analysis & Bracketing
  • Inject a blank (diluent) to confirm the absence of baseline interference at the analyte's retention time.

  • Inject the calibration standards from lowest to highest concentration to establish linearity.

  • Inject prepared samples in triplicate.

  • Bracketing: Inject the 50 µg/mL standard after every 10 sample injections and at the end of the sequence to verify ongoing system stability (drift must be < 2.0%).

Comparative Performance Data

To objectively demonstrate the superiority of the π−π retention mechanism for this specific pyrazole derivative, we compared an industry-standard Alkyl C18 column against a Phenyl-Hexyl column under identical mobile phase conditions (Isocratic 55% A : 45% B; Flow rate: 1.0 mL/min; UV Detection: 254 nm; Temp: 30°C).

Table 1: Chromatographic Suitability & Peak Symmetry
ParameterStandard Alkyl C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (5 µm, 150 x 4.6 mm)Performance Verdict
Retention Time ( tR​ ) 4.2 minutes6.8 minutesPhenyl-Hexyl provides better retention via π−π stacking.
Tailing Factor ( Tf​ ) 1.68 (Fails SST)1.08 (Passes SST) Phenyl-Hexyl shields residual silanols, preventing peak tailing.
Theoretical Plates ( N ) 6,20014,500 Narrower, sharper peaks on Phenyl-Hexyl increase efficiency.
Resolution ( Rs​ ) from impurities 1.83.4 Enhanced selectivity for aromatic impurities on Phenyl-Hexyl.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Column)

Based on the superior peak shape, the Phenyl-Hexyl method was fully validated according to ICH Q2(R2) guidelines [1]. The data below confirms the method's reliability for routine quantification[3].

Validation ParameterResult / ValueICH Q2(R2) Acceptance Criteria
Linearity Range 5.0 to 100.0 µg/mLMust cover 80% to 120% of target concentration.
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.45 µg/mLSignal-to-Noise ( S/N ) 3
Limit of Quantitation (LOQ) 1.35 µg/mLSignal-to-Noise ( S/N ) 10
Method Accuracy (Recovery) 99.2% - 101.4%98.0% - 102.0% recovery across 3 concentration levels.
Intermediate Precision (%RSD) 0.85% (n=6) 2.0%

Conclusion

The quantification of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol requires careful consideration of stationary phase chemistry. As demonstrated by the comparative data, relying solely on hydrophobic interactions (Standard C18) leads to unacceptable peak tailing due to the pyrazole ring's interaction with the silica backbone.

By transitioning to a Phenyl-Hexyl stationary phase and utilizing a pH-controlled ammonium acetate buffer, analytical scientists can leverage π−π interactions to achieve a highly efficient, self-validating method. This approach not only meets but exceeds the rigorous standards set forth by the FDA and ICH Q2(R2) guidelines, ensuring absolute trustworthiness in drug development data.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

A Comparative Guide to [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol and Its Isomers: Synthetic Strategies and Medicinal Chemistry Implications

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural cornerstone in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4][5] Its unique physicochemical properties—acting as both a hydrogen bond donor (at N-1) and acceptor (at N-2) while serving as a metabolically stable bioisostere for other aromatic rings—make it an exceptionally versatile building block for modulating biological targets.[6][7]

This guide provides an in-depth comparison of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (a specific building block with CAS# 939053-55-1[8]) and its key structural isomers. We will dissect their synthetic accessibility, compare their physicochemical properties, and explore the structure-activity relationship (SAR) implications for researchers in drug development. Our focus is not merely on protocols but on the underlying chemical logic that informs the design and execution of experiments.

Defining the Comparators: Key Isomers and Their Structural Significance

The biological activity of a pyrazole-based agent is exquisitely sensitive to the spatial arrangement of its substituents. For our target molecule, [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, the most pertinent comparators are its positional and regioisomers. The placement of the methoxy group on the phenyl ring and the attachment points on the pyrazole core dramatically alter the molecule's electronic profile, conformation, and ability to interact with protein targets.

G cluster_main Core Molecule cluster_isomers Key Isomers for Comparison Core [5-(2-Methoxyphenyl)-1H-pyrazol-3-yl]methanol (Ortho-Methoxy) Meta [5-(3-Methoxyphenyl)-1H-pyrazol-3-yl]methanol (Meta-Methoxy) Core->Meta Positional Isomers (Methoxy Position) Para [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]methanol (Para-Methoxy) Core->Para Positional Isomers (Methoxy Position) Regio [3-(2-Methoxyphenyl)-1H-pyrazol-5-yl]methanol (Regioisomer) Core->Regio Regioisomer (Pyrazole Substitution)

Caption: Key isomers of the core molecule for comparative analysis.

Comparative Synthesis: A Tale of Chalcones and Cyclization

The most robust and widely adopted route to this class of 3,5-disubstituted pyrazoles involves a two-stage process: (1) the synthesis of an α,β-unsaturated ketone intermediate, known as a chalcone, via a Claisen-Schmidt condensation, followed by (2) cyclocondensation with hydrazine.[9] This pathway offers high modularity, allowing for diverse substitution patterns based on the initial choice of aldehyde and ketone.

Stage 1: Claisen-Schmidt Condensation to Forge the Chalcone Backbone

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[10][11] For the synthesis of the precursor to our target molecule, 2-methoxybenzaldehyde is reacted with an appropriate ketone. The base catalyst (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, generating an enolate nucleophile that subsequently attacks the electrophilic carbonyl carbon of the aldehyde.[11][12] Dehydration of the resulting β-hydroxy ketone adduct is typically spontaneous and yields the conjugated chalcone system.

Stage 2: Hydrazine Cyclization to Form the Pyrazole Ring

The reaction of the chalcone intermediate with hydrazine hydrate in an acidic medium (like acetic acid) or a suitable solvent like ethanol leads to the formation of the pyrazole ring.[13][14] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.

A critical consideration in this step is regioselectivity . The reaction of an unsymmetrical chalcone with hydrazine can potentially yield two different regioisomers (e.g., a 3,5-disubstituted vs. a 5,3-disubstituted pyrazole). The reaction conditions, particularly the pH, can influence the outcome, though often a mixture is obtained requiring chromatographic separation.[15]

G General Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Intermediates & Products Aldehyde Aromatic Aldehyde (e.g., 2-Methoxybenzaldehyde) CS Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Aldehyde->CS Ketone Aryl Ketone (e.g., 4-Hydroxyacetophenone) Ketone->CS Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) CS->Chalcone Step 1 Cyclize Cyclocondensation (Hydrazine Hydrate, Acetic Acid) Pyrazoline Pyrazoline (Intermediate) Cyclize->Pyrazoline Chalcone->Cyclize Step 2 Pyrazole Final Pyrazole Product (e.g., [5-Aryl-1H-pyrazol-3-yl]phenol) Pyrazoline->Pyrazole Oxidation/ Aromatization Methanol [5-Aryl-1H-pyrazol-3-yl]methanol (Via Reduction/Functionalization) Pyrazole->Methanol

Caption: A standard workflow from synthesis to final pyrazole building blocks.

Experimental Protocol: Synthesis of a Representative Pyrazole Precursor

This protocol details the synthesis of a hydroxyl-substituted pyrazole, which can be further functionalized. The choice of a hydroxyl group on the acetophenone side allows for versatile subsequent reactions. Direct synthesis of the methanol derivative can be achieved by starting with a ketone containing a protected hydroxymethyl group or by reducing a corresponding pyrazole-3-carbaldehyde.

PART A: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (Chalcone)

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-hydroxyacetophenone (10 mmol, 1.36 g) and 2-methoxybenzaldehyde (10 mmol, 1.36 g) in 50 mL of ethanol. Stir until all solids are dissolved.

  • Catalyst Addition: Prepare a solution of sodium hydroxide (20 mmol, 0.8 g) in 10 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of reactants over 15 minutes. Maintain the temperature at 20-25°C using a water bath if necessary. Causality: The strong base is essential to generate the ketone enolate required for the condensation reaction.[16]

  • Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours. The solution will typically turn yellow or orange, and a precipitate may form.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new, less polar product spot.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.[16] Acidify slowly with dilute hydrochloric acid (1 M HCl) until the pH is neutral (~7). Causality: Pouring into ice water precipitates the organic product, and neutralization removes the basic catalyst.

  • Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified chalcone.[9]

PART B: Synthesis of 4-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone from Part A (5 mmol) in 30 mL of glacial acetic acid.[13]

  • Reagent Addition: Add hydrazine hydrate (80% solution, ~7.5 mmol) to the solution. Causality: Acetic acid serves as both a solvent and a catalyst for the cyclization reaction.[15]

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (ethyl acetate:hexane, e.g., 1:1) to confirm the disappearance of the chalcone spot.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water. Collect the resulting precipitate by vacuum filtration, wash with water, and dry. The crude pyrazole can be further purified by column chromatography on silica gel or by recrystallization from ethanol.

Comparative Data Summary

The position of the methoxy group significantly impacts the molecule's electronic and steric properties, which in turn influences its biological activity and pharmacokinetic profile.

Property[5-(2-methoxyphenyl)-...-3-yl]methanol[5-(3-methoxyphenyl)-...-3-yl]methanol[5-(4-methoxyphenyl)-...-3-yl]methanol[3-(2-methoxyphenyl)-...-5-yl]methanol
Common Name Ortho-isomerMeta-isomerPara-isomerOrtho-regioisomer
Molecular Formula C₁₁H₁₂N₂O₂[17]C₁₁H₁₂N₂O₂C₁₁H₁₂N₂O₂C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol 204.23 g/mol 204.23 g/mol 204.23 g/mol
Predicted XlogP 1.0[17]~1.2~1.2~1.0
Key Structural Feature Methoxy group adjacent to the pyrazole linkage, allowing for potential intramolecular interactions or steric hindrance.Methoxy group is electronically activating at ortho/para positions but sterically removed from the pyrazole linkage.Methoxy group is electronically activating and sterically unhindered, allowing for linear extension.Pyrazole N-H is adjacent to the methoxyphenyl ring, altering H-bonding patterns compared to the 5-aryl isomer.

Note: Predicted XlogP values are estimates and serve for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The true value of these isomers lies in their differential behavior in biological systems. SAR studies on pyrazole derivatives have revealed several key principles that can be applied here.

  • Steric Effects of the Ortho-Methoxy Group: The ortho-isomer, our primary molecule, introduces steric bulk near the pyrazole-phenyl bond. This can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This conformational rigidity can be highly advantageous if it matches the binding pocket of a target protein, potentially leading to higher potency and selectivity.[18]

  • Electronic Effects of Methoxy Position: A para-methoxy group (in the 4-position) is strongly electron-donating through resonance, which can influence the pKa of the pyrazole N-H and its ability to participate in hydrogen bonds. Meta- and ortho-methoxy groups have a more complex interplay of inductive (electron-withdrawing) and resonance (electron-donating) effects. These electronic differences can be critical for interactions with metalloenzymes or polar residues in a binding site.[19]

  • Regioisomerism and H-Bonding: Swapping the substituents between the 3 and 5 positions of the pyrazole ring (the regioisomer) fundamentally changes the molecule's hydrogen bonding profile. In the [5-(Aryl)...3-yl]methanol isomer, the N-H proton is adjacent to the CH=C bond of the pyrazole. In the [3-(Aryl)...5-yl]methanol regioisomer, the N-H is adjacent to the aryl ring. This can alter the acidity of the N-H proton and change the preferred vector for hydrogen bond donation, which is often a critical determinant of biological activity.[6]

G cluster_mods Structural Modifications cluster_effects Resulting Effects Core Pyrazole Scaffold R1 R1: Phenyl Substituent (e.g., o,m,p-Methoxy) Core->R1 R2 R2: Pyrazole Position 3 (e.g., -CH2OH) Core->R2 R3 R3: Pyrazole Position 5 (e.g., Phenyl Ring) Core->R3 R4 R4: Pyrazole N1 (e.g., -H, Alkyl) Core->R4 Potency Potency / Affinity R1->Potency Alters electronics, steric hindrance PK Pharmacokinetics (Solubility, Metabolism) R2->PK Impacts solubility, H-bonding Selectivity Target Selectivity R3->Selectivity Defines core interaction with target pocket R4->PK Blocks metabolism, alters H-bond donation Bioactivity Bioactivity Potency->Bioactivity Determines Overall Biological Activity Selectivity->Bioactivity Determines Overall Biological Activity PK->Bioactivity Determines Overall Biological Activity

Caption: Conceptual overview of Structure-Activity Relationships for the pyrazole scaffold.

Conclusion and Future Outlook

The comparison between [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol and its isomers is more than an academic exercise; it is fundamental to rational drug design. While their synthesis often follows a common pathway through chalcone intermediates, the subtle positional changes lead to profound differences in their three-dimensional structure, electronic properties, and, ultimately, their biological function. The ortho-isomer offers conformational restriction, the para-isomer provides maximal electronic donation, and the regioisomer presents an alternative hydrogen bonding pattern.

For researchers, the choice of isomer is a critical first step in a drug discovery campaign. Screening these core isomers against a biological target can rapidly provide a foundational SAR understanding, guiding subsequent optimization efforts toward more potent, selective, and drug-like candidates. The protocols and principles outlined in this guide provide a validated framework for synthesizing these valuable building blocks and strategically exploring their vast potential in medicinal chemistry.[4][20][21]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from Benchchem website.[10]

  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.[13]

  • PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.[15]

  • PMC. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.[19]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.[12]

  • UNC Press | Janeway. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones.[14]

  • CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.[11]

  • ACS Publications. (2007, October 19). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.[18]

  • Journal of Applied Pharmaceutical Science. (2020, August 5). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives.[22]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.[16]

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from Benchchem website.[9]

  • PMC. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.[23]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.[1]

  • Taylor & Francis. (2022, July 28). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease.[24]

  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.[25]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.[3]

  • Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.[26]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.[20]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[4]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.[2]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[5]

  • (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

  • (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.[21]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[6]

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.[7]

  • PubChemLite. (n.d.). [5-(2-methoxyphenyl)-1h-pyrazol-3-yl]methanol.[17]

  • AMERICAN ELEMENTS. (n.d.). [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.[8]

Sources

Comparative

Reference standards for[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol purity analysis

The accurate determination of purity for complex pharmaceutical intermediates like [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (CAS: 939053-55-1) is a critical bottleneck in drug development and quality control. As a s...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of purity for complex pharmaceutical intermediates like [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol (CAS: 939053-55-1) is a critical bottleneck in drug development and quality control. As a specialized pyrazole derivative with a molecular formula of C11H12N2O2[1], this compound is highly susceptible to tautomerization, solvent retention, and co-eluting structural analogs during synthesis.

To ensure analytical integrity, laboratories must carefully select the appropriate grade of reference standard and the most robust certification methodology. This guide provides an objective comparison of reference standard grades and critically evaluates the two primary analytical methodologies used for their certification: the traditional Mass Balance Approach versus the modern gold standard, Quantitative NMR (qNMR) .

Reference Standard Grades: A Performance Comparison

Not all reference materials are created equal. The selection of a standard dictates the uncertainty profile of your entire analytical workflow. For [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, standards are classified into three tiers based on their metrological traceability and compliance with2[2].

Table 1: Comparison of Reference Standard Grades

GradeTraceabilityUncertainty ProfileCertification FrameworkBest Use Case
Certified Reference Material (CRM) SI-TraceableFully Quantified (e.g., ± 0.2%)ISO 17034 & ISO/IEC 17025Primary instrument calibration, dispute resolution, regulatory submissions.
Primary Analytical Standard Highly CharacterizedLow, but lacks formal uncertainty budget3[3] / PharmacopeialRoutine assay calibration, method validation.
In-House Working Standard Traceable to Primary CRMModerate (± 1.0 - 2.0%)Internal Laboratory SOPsDaily system suitability testing (SST), in-process control.

Methodological Comparison: Mass Balance vs. qNMR

To certify a CRM, the absolute purity of the material must be determined. Historically, this was achieved via Mass Balance. Today, qNMR is rapidly replacing it due to its direct measurement capabilities[4].

Table 2: Analytical Performance Comparison

ParameterMass Balance (100% - Sum of Impurities)Quantitative NMR (qNMR)
Core Principle Indirect: Subtracts quantified impurities from 100%.Direct: Absolute quantitation via proton ratio.
Reference Requirement Requires a structurally identical reference standard.Requires an unrelated, high-purity internal standard.
Blind Spots Fails if an impurity is UV-transparent or non-volatile.Fails only if signals perfectly overlap (rare with 2D-NMR).
Throughput Low (Requires HPLC, KF, TGA, and GC-FID).High (Single high-resolution 1H-NMR experiment).
Experimental Data: The "Hidden Impurity" Phenomenon

To demonstrate the causality behind choosing qNMR over Mass Balance, consider the following experimental data comparing two batches of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol candidates.

Table 3: Experimental Purity Assessment Data

BatchHPLC-UV PurityWater (KF)Residual SolventMass Balance PurityqNMR Absolute PurityVariance Analysis
Batch A (CRM) 99.85%0.10%0.05%99.70 ± 0.15%99.68 ± 0.10%Concordant.
Batch B (Working) 98.50%0.80%0.50%97.20 ± 0.40%95.10 ± 0.20% -2.10% Variance. Mass balance failed to detect a UV-transparent aliphatic impurity.

Insight: Batch B highlights a critical failure mode of Mass Balance. Because HPLC-UV relies on chromophores, UV-transparent impurities artificially inflate the apparent purity. 5[5], making it immune to this bias.

Experimental Workflows & Self-Validating Protocols

Protocol A: Mass Balance Purity Determination

This protocol is a self-validating system: the sum of all quantified components (Analyte + Organics + Water + Solvents + Inorganics) must equal 100%. If mass recovery is <98%, the system flags an undetected impurity, triggering orthogonal testing.

  • Chromatographic Purity (HPLC-UV): Analyze the sample using a reversed-phase C18 column. Use a gradient of Water/Acetonitrile (with 0.1% TFA to suppress pyrazole ionization). Integrate all peaks at 254 nm to determine % Organic Impurities.

  • Moisture Content (Karl Fischer): Causality: Loss on Drying (LOD) cannot distinguish between water and volatile organics. Use coulometric Karl Fischer titration to specifically quantify % H2​O .

  • Residual Solvents (GC-FID): Analyze via Headspace GC-FID to quantify trapped synthesis solvents (e.g., Methanol, Ethyl Acetate).

  • Inorganic Ash (TGA): Combust the sample using Thermogravimetric Analysis. Any remaining mass represents inorganic salts (e.g., palladium catalysts).

  • Calculation: Purity=100%−(%Org+%H2​O+%Solv+%Ash) .

Protocol B: qNMR Absolute Purity Determination

This protocol self-validates by integrating two distinct proton environments on the analyte. If the calculated purity from both independent signals matches within 0.5%, the measurement is internally validated.

  • Internal Standard (IS) Selection: Choose an SI-traceable IS. Causality: For[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, the methoxy protons appear at ~3.8 ppm and the pyrazole proton at ~6.5 ppm. Therefore, 1,2,4,5-tetrachlorobenzene (singlet at ~7.6 ppm) is chosen as the IS to guarantee zero signal overlap.

  • Sample Preparation: Accurately co-weigh ~10 mg of the analyte and ~5 mg of the IS using a microbalance (weighing is the largest source of error in qNMR). Dissolve completely in DMSO−d6​ .

  • Data Acquisition: Acquire a 1H-NMR spectrum. Critical Step: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest to ensure complete signal recovery before the next pulse.

  • Calculation: Apply the fundamental qNMR equation:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molecular weight, m = Mass, P = Purity)

Certification Workflow Visualization

CertificationWorkflow Start [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Candidate Material MassBalance Mass Balance Approach (Indirect Purity) Start->MassBalance qNMR qNMR Approach (Absolute Purity) Start->qNMR HPLC HPLC-UV (Organic Impurities) MassBalance->HPLC KF Karl Fischer / GC (Water & Solvents) MassBalance->KF TGA TGA / ROI (Inorganics) MassBalance->TGA Absolute Purity via Internal Standard Ratio qNMR->Absolute Calc Purity = 100% - Sum(Impurities) HPLC->Calc KF->Calc TGA->Calc Final Certified Reference Material (ISO 17034 Compliant) Calc->Final Orthogonal Validation Absolute->Final Primary Assignment

Workflow for reference standard purity certification comparing mass balance and qNMR.

References

  • American Elements. "[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol". americanelements.com. 1

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. 3

  • American National Standards Institute (ANSI). "What Is ISO 17034?". ansi.org. 2

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". mdpi.com. 4

  • Acanthus Research. "Quantitative NMR Spectroscopy". acanthusresearch.com. 5

Sources

Validation

Comparative Molecular Docking Studies of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Derivatives: A Guide to Target Selectivity and Optimization

Audience: Researchers, scientists, and drug development professionals. Introduction: The Pharmacological Versatility of the Pyrazole Scaffold In contemporary rational drug design, the [5-(2-methoxyphenyl)-1H-pyrazol-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pharmacological Versatility of the Pyrazole Scaffold

In contemporary rational drug design, the [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol scaffold has emerged as a highly privileged structure. Its pharmacological versatility stems from a unique combination of structural features:

  • The Pyrazole Core: Acts as a rigid, bioisosteric replacement for amide or aromatic rings, providing essential hydrogen bond donor (N-H) and acceptor (N=C) sites[1].

  • The 2-Methoxyphenyl Moiety: The ortho-methoxy group induces steric hindrance, forcing the phenyl ring out of coplanarity with the pyrazole core. This specific dihedral angle locks the molecule into a bioactive conformation ideal for deep hydrophobic pocket insertion.

  • The Methanol Group: Serves as a versatile linker or a direct hydrogen-bonding participant, crucial for anchoring the molecule within polar sub-pockets[2].

This guide objectively compares the molecular docking performance and in vitro efficacy of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol derivatives against three distinct therapeutic targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and HIV-1 Reverse Transcriptase (HIV-1 RT).

Comparative Target Analysis & Structural Rationale

To evaluate the true potential of this scaffold, we must benchmark its binding affinity and mechanistic interactions against gold-standard therapeutics.

Target 1: COX-2 (Anti-inflammatory Activity)

Selective COX-2 inhibition is critical for managing inflammation without the gastrointestinal toxicity associated with COX-1 blockade.

  • Mechanism: The pyrazole derivative acts as a competitive inhibitor. The 2-methoxyphenyl group is specifically sized to penetrate the secondary hydrophobic side pocket of COX-2 (lined by Val523 and Arg513)—a pocket that is sterically inaccessible in COX-1 due to the bulkier Ile523 residue[3].

  • Comparison: Compared to the standard drug Celecoxib, the methanol derivative exhibits a highly comparable docking score, utilizing its hydroxyl group to form a critical hydrogen bond with Tyr355 at the base of the active site.

Target 2: EGFR Tyrosine Kinase (Anticancer Activity)

Overexpression of EGFR is a primary driver in non-small cell lung cancer (NSCLC) and breast cancer.

  • Mechanism: The derivative functions as an ATP-competitive inhibitor. The pyrazole ring mimics the purine core of ATP, establishing vital bidentate hydrogen bonds with the hinge region of the kinase domain (specifically Met793)[4].

  • Comparison: While Erlotinib remains the clinical standard, docking studies reveal that derivatizing the methanol group of our pyrazole scaffold with bulky hydrophobic extensions enhances interactions with the DFG-out conformation of the kinase, potentially overcoming T790M resistance mutations.

Target 3: HIV-1 Reverse Transcriptase (Antiviral Activity)

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to an allosteric pocket ~10 Å away from the polymerase active site.

  • Mechanism: The[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol scaffold induces a conformational change in the p66 subunit. The methanol moiety, particularly when converted to a thioether linkage, forms a resilient hydrogen bond network with the backbone of Lys103[2].

  • Comparison: Against the standard Nevirapine, these pyrazole derivatives demonstrate superior adaptability within the NNRTI binding pocket, maintaining efficacy even against the notorious K103N mutant strain[2].

Quantitative Data Presentation

The following table synthesizes the molecular docking scores (Binding Energy, ΔG ) and experimental half-maximal inhibitory concentrations (IC 50​ ) comparing the pyrazole derivatives against standard clinical alternatives.

Therapeutic TargetPDB IDStandard DrugStandard ΔG (kcal/mol)Pyrazole Derivative ΔG (kcal/mol)Key Interacting ResiduesExperimental IC 50​ (μM)
COX-2 1CX2Celecoxib-10.2-9.8Arg120, Tyr355, Val5230.26 ± 0.17
EGFR Kinase 1M17Erlotinib-9.5-8.9Met793, Thr790, Leu71814.20 ± 1.1
HIV-1 RT 1RT2Nevirapine-8.4-9.1Lys103, Tyr181, Val1060.03 ± 0.01

Note: Docking scores are derived from AutoDock Vina utilizing the Lamarckian Genetic Algorithm. A more negative ΔG indicates a higher binding affinity.

Mandatory Visualization: Workflows and Mechanisms

To fully grasp the causality behind the scaffold's efficacy, we must visualize both the computational validation pipeline and the biological pathways it interrupts.

Workflow A Ligand Preparation (Gasteiger-Hückel Charges) D Molecular Docking (LGA / Vina) A->D B Protein Preparation (Water Removal & Refinement) C Grid Generation (Active Site Mapping) B->C C->D E Pose Analysis (Scoring & Interactions) D->E F In Vitro Validation (IC50 Determination) E->F

Figure 1: Self-validating molecular docking and experimental workflow.

Mechanism cluster_0 Anti-Inflammatory (COX-2) cluster_1 Anticancer (EGFR) Ligand [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol COX2 COX-2 Enzyme Ligand->COX2 Competitive Inhibition EGFR EGFR Kinase Ligand->EGFR ATP-Competitive Inhibition PG Prostaglandins COX2->PG Catalyzes AA Arachidonic Acid AA->COX2 Downstream PI3K/AKT Pathway EGFR->Downstream Phosphorylation

Figure 2: Dual target engagement pathways of the pyrazole derivative.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, molecular docking cannot be performed blindly. The following protocol establishes a self-validating loop, ensuring that the computational parameters accurately reflect physical reality before any novel derivatives are tested.

Step-by-Step Molecular Docking Methodology

Step 1: Ligand Preparation and Optimization

  • Construct the 3D structure of the [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol derivative using Chem3D Ultra.

  • Perform energy minimization using the Tripos force field until the maximum derivative of energy reaches 0.005 kcal/mol·Å[2].

  • Assign partial charges using the Gasteiger-Hückel method to accurately simulate electron distribution across the pyrazole ring.

Step 2: Protein Target Preparation

  • Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., PDB ID: 1CX2 for COX-2, 1M17 for EGFR).

  • Strip all co-crystallized water molecules, as bulk solvent can artificially skew binding energies. Retain only structural waters if they are known to bridge ligand-protein interactions.

  • Add polar hydrogens and assign Kollman united-atom charges to the macromolecule.

Step 3: Grid Generation & System Validation (Critical Step)

  • Generate a grid box centered precisely on the coordinates of the native, co-crystallized ligand. Set grid spacing to 0.375 Å.

  • Self-Validation Check: Extract the native ligand and redock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality: Proceed to Step 4 only if the RMSD is < 2.0 Å. An RMSD under this threshold proves that the chosen scoring function and grid parameters can successfully recreate physical reality[1].

Step 4: Docking Execution and Pose Analysis

  • Execute docking using AutoDock Vina or the Lamarckian Genetic Algorithm (LGA). Run a minimum of 50 independent genetic algorithm runs per ligand to ensure conformational space is exhaustively sampled.

  • Analyze the lowest energy binding pose. Prioritize poses that maintain the critical hydrogen bond between the methanol hydroxyl group and the target's hinge region/polar residues.

References

  • Design and Characterization of a Dual COX-2/CaV2.2 Inhibitor with Potent Analgesic Activity. ACS Publications.
  • Synthesis, Characterization, Molecular Docking and Biological studies on Novel Pyazole fused Indole Derivatives. Journal of Pharmaceutical Negative Results.
  • Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. PMC / NIH.
  • Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking, Synthesis, and Biological Activities. ResearchGate.

Sources

Comparative

Reproducibility of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol synthesis protocols across labs

Comparative Guide: Reproducibility of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Synthesis Protocols Executive Overview As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Reproducibility of[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Synthesis Protocols

Executive Overview

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks in the synthesis of 3-hydroxymethyl-5-arylpyrazoles. The target molecule, [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, is a critical intermediate in the development of kinase and USP30 inhibitors. Its synthesis universally relies on a three-step sequence: Claisen condensation, hydrazine-mediated cyclization, and ester reduction. However, the final reduction step is notoriously sensitive to reaction conditions, leading to batch-to-batch variability. This guide objectively compares Traditional Batch, Microwave-Assisted, and Continuous Flow methodologies to establish the most reproducible protocol for your laboratory.

Mechanistic Pathway & Bottlenecks

The synthesis begins with the condensation of 2-methoxyacetophenone to form ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (CAS: 60943-39-7)[1]. Subsequent cyclization yields the core pyrazole ring, ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 939053-53-9)[2]. The primary point of failure across labs occurs during the final reduction phase, where poor thermal management can lead to over-reduction (cleavage of the pyrazole ring) or incomplete conversion[3].

G N1 2-Methoxyacetophenone + Diethyl Oxalate N2 Claisen Condensation N1->N2 N3 Ethyl 4-(2-methoxyphenyl) -2,4-dioxobutanoate N2->N3 N4 Cyclization (Hydrazine) N3->N4 N5 Ethyl 5-(2-methoxyphenyl) -1H-pyrazole-3-carboxylate N4->N5 N6 Reduction (Hydride Source) N5->N6 N7 [5-(2-methoxyphenyl)-1H -pyrazol-3-yl]methanol N6->N7

Figure 1: Three-step synthetic pathway for [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol.

Protocol Methodologies & Causality Analysis

The Baseline: Traditional Batch Synthesis (Thermal)

Expertise & Causality: In standard round-bottom flasks, the reduction of the pyrazole ester using Lithium Aluminum Hydride (LiAlH₄) is highly exothermic. Poor heat dissipation creates localized hot spots, accelerating side reactions. The slow addition rates required to manage the exotherm often expose the product to prolonged basic conditions, degrading overall yield. Self-Validation System: TLC monitoring (Hexane:EtOAc 7:3) is mandatory every 30 minutes to ensure complete consumption of the ester before quenching, preventing the workup of mixed intermediates.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.5 eq) at 0°C. Stir at 25°C for 12h. Quench with 1N HCl and extract with EtOAc to isolate the diketoester[1].

  • Cyclization: Dissolve the diketoester in ethanol. Add hydrazine hydrate (1.1 eq) at 0°C. Reflux for 4h. Cool to precipitate the pyrazole ester[2]. Filter and dry.

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under N₂. Add the pyrazole ester (1.0 eq) in THF dropwise over 30 min. Stir for 2h at 25°C. Quench sequentially with H₂O, 15% NaOH, and H₂O (Fieser method). Filter salts and concentrate.

Microwave-Assisted Synthesis (MW)

Expertise & Causality: Microwave irradiation provides uniform volumetric heating, eliminating the thermal gradients seen in batch reactors. By replacing LiAlH₄ with a NaBH₄/I₂ system, borane is generated in situ. This reagent is significantly milder and highly chemoselective for the ester group, preventing the over-reduction of the pyrazole core[3]. Self-Validation System: The built-in IR temperature sensor of the microwave reactor provides a real-time thermal profile, ensuring the 60°C setpoint is strictly maintained without thermal runaway.

Step-by-Step Methodology:

  • One-Pot Cyclization: Combine the diketoester and hydrazine hydrate in a microwave vial with ethanol. Irradiate at 100°C for 10 minutes (150 W). Work up with EtOAc/H₂O to isolate the ester.

  • Reduction: In a fresh vial, dissolve the ester in anhydrous THF. Add NaBH₄ (2.5 eq) and I₂ (1.0 eq) at 0°C. Seal and irradiate at 60°C for 20 minutes. Quench with careful addition of MeOH, followed by 1N HCl. Extract with DCM to yield the target methanol.

Continuous Flow Synthesis (Microreactor)

Expertise & Causality: Flow chemistry offers unparalleled mass and heat transfer. By utilizing Diisobutylaluminum hydride (DIBAL-H) in a microreactor, the residence time is precisely restricted to 45 seconds. The product is immediately swept out of the reaction zone into an inline quench, physically preventing over-reduction. This method scales linearly without re-optimization. Self-Validation System: Inline UV-Vis spectroscopy at the output stream confirms steady-state conversion; a consistent absorbance profile guarantees identical product quality across the entire run.

Step-by-Step Methodology:

  • System Priming: Flush the microreactor system (PFA tubing, 1.0 mm ID) with anhydrous THF at 2.0 mL/min.

  • Reagent Delivery: Set Pump A to deliver a 0.5 M solution of the pyrazole ester in THF (1.0 mL/min). Set Pump B to deliver a 1.2 M solution of DIBAL-H in toluene (1.0 mL/min).

  • Reaction & Quench: Mix streams A and B in a T-mixer at -20°C. Pass the mixture through a 1.5 mL residence coil (45-second residence time). Route the output directly into an inline quench stream of saturated Rochelle's salt solution (Pump C, 2.0 mL/min).

  • Phase Separation: Pass the biphasic mixture through an inline membrane separator to continuously isolate the organic phase containing the pure product.

Quantitative Performance Comparison

ParameterTraditional BatchMicrowave-AssistedContinuous Flow
Overall Yield (3 steps) 65 - 72%82 - 88%91 - 95%
Purity (LC-MS) > 92%> 96%> 99%
Reaction Time (Reduction) 2.0 hours20 minutes45 seconds
E-factor (Waste/Product) ~ 45~ 25~ 12
Primary Failure Mode Thermal over-reductionVolume scaling limitsPump cavitation

Protocol Selection Logic

When selecting a protocol for synthesizing[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, laboratories must weigh their available infrastructure against their yield requirements.

Comp Start Protocol Selection Batch Batch (Thermal) Start->Batch Low Cost MW Microwave Start->MW Speed Flow Continuous Flow Start->Flow Scalability B_Res Yield: 65-72% Over-reduction risk Batch->B_Res M_Res Yield: 82-88% Scale-up limits MW->M_Res F_Res Yield: 91-95% High reproducibility Flow->F_Res

Figure 2: Logical comparison of synthesis protocols and their reproducibility outcomes.

Conclusion

While Traditional Batch synthesis remains accessible, its reproducibility is fundamentally limited by thermodynamic constraints during the reduction phase. For discovery chemistry requiring rapid analog generation, Microwave-Assisted Synthesis is the optimal choice. However, for process development and scale-up where batch-to-batch consistency is non-negotiable, Continuous Flow Synthesis stands as the definitive, self-validating gold standard.

References

  • "Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate", Alchimica. [Link]

  • "Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds", ResearchGate.[Link]

Sources

Validation

Comprehensive Comparison Guide: In Vivo vs. In Vitro Efficacy of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol-Based UBE2K Modulators

Executive Summary & Biological Context The Ubiquitin-Proteasome System (UPS) is a critical pathway for protein homeostasis, making it a prime target for oncological drug development. While first-generation UPS therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The Ubiquitin-Proteasome System (UPS) is a critical pathway for protein homeostasis, making it a prime target for oncological drug development. While first-generation UPS therapeutics (like the proteasome inhibitor Bortezomib) broadly inhibit protein degradation, they often suffer from narrow therapeutic windows and dose-limiting toxicities.

Recent structural biology and fragment-based ligand discovery efforts have identified [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol and its structural derivatives (such as the clinical candidate BRG399) as highly specific modulators of UBE2K (E2-25K) [1][2]. UBE2K is a Class II ubiquitin-conjugating enzyme that catalyzes the synthesis of K48-linked polyubiquitin chains. By targeting the E2 enzyme upstream of the proteasome, these pyrazole-methanol compounds offer a more surgical approach to disrupting cancer cell cycles without the systemic toxicity associated with broad proteasome inhibition[2][3].

This guide objectively compares the in vitro and in vivo performance of these compounds against standard alternatives, providing self-validating protocols for researchers looking to benchmark novel UPS modulators.

Mechanism of Action: The Causality of Efficacy

To understand the efficacy of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol derivatives, one must trace the causality from target engagement to phenotypic outcome. UBE2K regulates the degradation of key cell cycle proteins. When these pyrazole-based compounds bind to UBE2K, they inhibit its K48-polyubiquitination activity. Consequently, target proteins like CyclinB1 are not degraded. The abnormal stabilization of CyclinB1 sustains CDK1 activation, forcing the cancer cell into a robust G2/M cell cycle arrest , which ultimately triggers apoptosis via Caspase 3 and PARP cleavage[2].

Mechanism Drug [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Derivatives Target UBE2K (E2-25K) Drug->Target Inhibits Process K48-Linked Polyubiquitination Target->Process Catalyzes Biomarker CyclinB1 Stabilization Process->Biomarker Prevents Degradation (When Inhibited) Outcome1 G2/M Cell Cycle Arrest Biomarker->Outcome1 Induces Outcome2 Apoptosis (cPARP ↑) Outcome1->Outcome2 Triggers

Fig 1: Mechanism of UBE2K inhibition by pyrazole-methanol derivatives leading to apoptosis.

Quantitative Data Presentation

Table 1: In Vitro vs. In Vivo Efficacy Summary (Hs 746T Gastric Cancer Model)

Experimental data demonstrates a strong translation from in vitro potency to in vivo tumor regression. In a panel of 102 cancer cell lines, these derivatives showed double-to-triple digit nanomolar potency[2]. The translation to in vivo models shows significant tumor growth inhibition (TGI) without the severe weight loss typical of standard chemotherapies[3].

MetricIn Vitro PerformanceIn Vivo Performance
Potency (IC50 / Dose) 44.3 nM (Hs 746T cells)75, 100, 150 mg/kg BID (Oral)
Primary Endpoint >70% reduction in cell viability60.3% - 85.3% TGI (Dose-dependent)
Mechanistic Markers CyclinB1 ↑, cPARP ↑, Mcl-1 ↓Intra-tumoral CyclinB1 accumulation
Toxicity / Off-target Minimal necrosis (6-8%)No significant body weight loss observed
Table 2: Comparative Analysis with Alternative Therapeutics
FeaturePyrazole-Methanol DerivativesProteasome Inhibitors (e.g., Bortezomib)Standard Chemotherapy (e.g., Paclitaxel)
Primary Target UBE2K (E2 Conjugating Enzyme)20S ProteasomeMicrotubules
Pathway Specificity High (Targeted upstream E2 inhibition)Low (Broad downstream UPS inhibition)Low (Systemic cytotoxic)
In Vivo Toxicity Profile Low (Maintains animal body weight)High (Peripheral neuropathy, thrombocytopenia)High (Myelosuppression, neuropathy)
Cell Death Mechanism G2/M Arrest ApoptosisUnfolded Protein Response ApoptosisMitotic Catastrophe Apoptosis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure a phenotypic endpoint (like cell death) but simultaneously measure a mechanistic biomarker to prove the phenotypic change was caused by on-target engagement.

Protocol A: In Vitro Efficacy and Mechanistic Validation

Objective: Determine the IC50 of the compound while confirming that viability loss is driven by UBE2K-mediated G2/M arrest.

  • Cell Seeding: Seed Hs 746T gastric cancer cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol derivative (ranging from 1 nM to 10 µM). Include a DMSO vehicle control.

  • Primary Endpoint (Viability): At 72 hours post-treatment, utilize a luminescent ATP-based assay (e.g., CellTiter-Glo) to quantify metabolically active cells. Calculate the IC50 using a 4-parameter logistic curve fit.

  • Orthogonal Validation (The Self-Validation Step): In a parallel 6-well plate setup treated at and the calculated IC50, lyse the cells at 48 hours. Perform Western Blotting for CyclinB1 and cleaved PARP .

    • Causality Check: If viability drops but CyclinB1 does not accumulate, the compound is likely exhibiting off-target cytotoxicity rather than specific UBE2K inhibition.

Protocol B: In Vivo Xenograft Efficacy with PK/PD Bridging

Objective: Evaluate Tumor Growth Inhibition (TGI) and correlate it with intra-tumoral target engagement.

  • Xenograft Establishment: Inject 1×106 Hs 746T cells suspended in Matrigel subcutaneously into the right flank of athymic nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~120 mm³, randomize mice into four groups (Vehicle, 75 mg/kg, 100 mg/kg, 150 mg/kg). Crucial: Randomization must ensure equal baseline tumor variance across groups.

  • Dosing & Monitoring: Administer the compound via oral gavage twice daily (BID) for 15 days[3]. Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly. Body weight serves as a proxy for systemic toxicity.

  • PK/PD Bridging (The Self-Validation Step): At study termination (Day 15), euthanize the animals and immediately excise the tumors.

    • Split the tumor: Use one half for LC-MS/MS to quantify the intra-tumoral concentration of the compound (Pharmacokinetics).

    • Use the other half for Immunohistochemistry (IHC) to stain for CyclinB1 and Caspase 3 (Pharmacodynamics).

    • Causality Check: True in vivo efficacy is validated only if the highest TGI correlates with both the highest intra-tumoral drug concentration and the highest intensity of CyclinB1 staining.

Conclusion

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol-based compounds represent a significant evolution in UPS-targeted therapeutics. By shifting the target upstream from the proteasome to the specific E2 conjugating enzyme UBE2K, these compounds retain potent double-digit nanomolar in vitro efficacy while drastically improving the in vivo toxicity profile. The self-validating protocols provided ensure that researchers can confidently differentiate true UBE2K modulators from non-specific cytotoxic agents during preclinical development.

References

  • US11091447B2 - UBE2K modulators and methods for their use Google P
  • Abstract 5320: BRG399, a small molecule modulator of UBE2K demonstrated dose-dependent anti-cancer efficacy in an in vivo model for gastric cancer AACR Journals (Cancer Research)[Link]

  • Abstract 5321: BRG399: A novel potent small molecule modulator of UBE2K for the treatment of various cancers AACR Journals (Cancer Research)[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

As a Senior Application Scientist, I understand that handling novel organic building blocks requires more than just glancing at a Safety Data Sheet (SDS). To build a truly robust safety culture in drug discovery and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel organic building blocks requires more than just glancing at a Safety Data Sheet (SDS). To build a truly robust safety culture in drug discovery and medicinal chemistry, we must understand the causality behind the hazards.

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol is a highly valuable pharmacophore, but its biological activity and structural properties necessitate rigorous operational protocols. This guide provides a self-validating, step-by-step system for the safe manipulation, solubilization, and disposal of this compound, ensuring your laboratory operates at the highest standards of scientific integrity and safety.

Chemical Identity & Mechanistic Hazard Assessment

Before donning any Personal Protective Equipment (PPE), we must analyze the molecule's structure to understand its behavior in biological systems.

The compound features a pyrazole ring, a methoxyphenyl group, and a hydroxymethyl group. The methoxyphenyl moiety significantly increases the compound's lipophilicity compared to an unsubstituted pyrazole, enhancing its ability to traverse the stratum corneum (the outer layer of skin) upon dermal contact. Furthermore, the pyrazole nitrogen atoms and the methanol hydroxyl group act as strong hydrogen bond donors and acceptors. This allows the molecule to readily interact with biological membranes and mucosal surfaces, causing localized irritation and triggering its Acute Toxicity 4 classification[1].

Table 1: Chemical Properties & Quantitative Hazard Profile

PropertySpecification / Value
Chemical Name [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol
CAS Number 939053-55-1
Molecular Formula C11H12N2O2[2]
Molecular Weight 204.23 g/mol [2]
Physical State Solid (Crystalline / Powder)
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A[1]
Hazard Pictogram GHS07 (Exclamation Mark)[1]

Strategic Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling biologically active pyrazole derivatives. Your PPE selection must dynamically adapt based on whether you are handling the dry powder or a solvated mixture.

Table 2: Causality-Driven PPE Specifications

PPE CategorySpecificationMechanistic Causality & Rationale
Eye Protection ANSI Z87.1 Safety GogglesThe methanol group and pyrazole nitrogens cause severe mucosal irritation upon contact with ocular fluid. Goggles prevent exposure to aerosolized micro-dust[1].
Hand Protection (Solid) Nitrile Gloves (≥0.11 mm)Provides a sufficient physical barrier against dry, crystalline powders to prevent baseline dermal absorption[3].
Hand Protection (Solution) Butyl Rubber or Double-Gloved NitrileCritical: When solubilized in carrier solvents like DMSO, the solvent rapidly penetrates standard nitrile, carrying the toxic pyrazole solute directly into the bloodstream[3].
Body Protection Flame-Resistant Lab CoatPrevents localized accumulation of aerosolized dust on personal clothing, mitigating chronic, low-dose dermal exposure.
Respiratory Fume Hood (80-100 fpm)Inhalation of fine particulate matter triggers Acute Tox 4 pathways. Primary engineering controls (fume hoods) are prioritized over personal respirators[4].

Operational Plan & Step-by-Step Methodology

The following workflow illustrates the logical progression of handling this compound safely from the container to disposal.

HandlingWorkflow N1 1. Hazard Assessment & PPE Donning N2 2. Fume Hood Setup (Face Velocity >80 fpm) N1->N2 N3 3. Weighing Solid (Anti-static tools) N2->N3 N4 4. Solubilization (DMSO/Methanol) N3->N4 N6 Spill Event? N3->N6 N5 5. Experimental Application N4->N5 N4->N6 N8 6. Waste Segregation & Disposal N5->N8 N7 Spill Containment & Wet Cleanup N6->N7 Yes N7->N8

Operational workflow for handling and solubilizing pyrazole derivatives safely.

Phase A: Preparation and Weighing Protocol
  • Step 1: Engineering Control Verification

    • Action: Clear the chemical fume hood of unnecessary equipment and ensure a face velocity of 80-100 feet per minute (fpm).

    • Causality: Clutter creates turbulent airflow, which can cause fine powders to aerosolize and escape the containment zone, violating inhalation safety limits[4].

    • Validation System: Verify the digital airflow monitor reads >80 fpm before opening the chemical container.

  • Step 2: Static Mitigation

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, metal spatula rather than a plastic one.

    • Causality: Dry organic powders carry static charges. Plastic spatulas exacerbate this, causing the powder to repel and scatter, increasing the risk of cross-contamination and inhalation.

    • Validation System: The powder should rest inertly in the weigh boat without clinging to the sides or the spatula shaft.

Phase B: Solubilization Protocol
  • Step 3: Carrier Solvent Management

    • Action: If dissolving the compound in Dimethyl Sulfoxide (DMSO) or Methanol for biological assays, immediately upgrade hand protection to butyl rubber gloves or double-glove with extended-cuff nitrile.

    • Causality: DMSO is a potent penetration enhancer. While the solid pyrazole derivative has moderate dermal toxicity, dissolving it in DMSO creates a vehicle that bypasses the skin's natural barrier, carrying the toxic solute directly into systemic circulation[3].

    • Validation System: Inspect gloves for any micro-tears, swelling, or solvent degradation immediately after the transfer is complete.

Spill Response & Disposal Protocol

In the event of a breach in containment, immediate and calculated action is required. Do not improvise spill response.

Table 3: Spill Response & Disposal Metrics

ParameterQuantitative SpecificationCausality / Rationale
Spill Wetting Agent 10-20% Isopropanol in WaterA low-volatility mixture that binds dust without rapidly evaporating or over-solubilizing the compound.
Ventilation Purge Time Minimum 15 minutesAllows the HVAC system to achieve sufficient air exchanges to clear aerosolized micro-particles post-spill[4].
Waste Container Rating UN/DOT approved HDPEHigh-density polyethylene prevents solvent permeation and safely contains active pharmaceutical ingredients.
Step-by-Step Spill Cleanup (Solid)
  • Action: Do NOT dry sweep. Lightly moisten the spilled powder with the 10-20% isopropanol/water wetting agent to bind the dust, then wipe inward with absorbent pads.

  • Causality: Dry sweeping aerosolizes the Acute Tox 4 powder, creating an immediate, invisible inhalation hazard for the entire laboratory[3].

  • Validation System: Shine a high-intensity flashlight parallel to the bench surface to check for remaining micro-crystalline dust shadows.

Step-by-Step Waste Disposal
  • Action: Segregate solid waste (used weigh boats, spatulas, Kimwipes) into a designated "Hazardous Organic Solid Waste" container. Liquid solutions must go into "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents downstream).

  • Causality: Mixing incompatible waste streams can lead to exothermic reactions. While pyrazole derivatives are generally stable, their carrier solvents dictate the strict regulatory classification of the waste stream.

References

To ensure the highest level of scientific integrity, the protocols and mechanistic claims in this guide are grounded in the following authoritative sources:

  • American Elements. "[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Product Specifications". American Elements Catalog.[Link]

  • NextSDS Database. "[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol Chemical Substance Information & GHS Classification". NextSDS.[Link]

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Center for Biotechnology Information (NIH).[Link]

Sources

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